In Vitro Toxicity Profiling of Methyl 2-(4-methylphenyl)propanoate: A Technical Guide for Preclinical Safety Assessment
Executive Summary & Structural Context Methyl 2-(4-methylphenyl)propanoate (1[1]), also known as Loxoprofen Impurity 9 or methyl p-methylhydratropate, is an esterified arylpropionic acid derivative. While parent profens...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Context
Methyl 2-(4-methylphenyl)propanoate (1[1]), also known as Loxoprofen Impurity 9 or methyl p-methylhydratropate, is an esterified arylpropionic acid derivative. While parent profens (e.g., ibuprofen, loxoprofen) are well-characterized cyclooxygenase (COX) inhibitors, their synthetic intermediates and esterified impurities present unique toxicological challenges.
Esterification increases the lipophilicity of the molecule, significantly enhancing cellular membrane penetration. Once internalized, ubiquitous intracellular esterases hydrolyze the compound into its active free acid form: 2-(4-methylphenyl)propanoic acid. This guide outlines a highly rigorous, self-validating in vitro workflow to profile the cytotoxicity and mitochondrial liability of this compound, specifically targeting hepatic (HepG2) and renal (HK-2) models due to their roles in xenobiotic metabolism and clearance.
As a Senior Application Scientist, I design toxicity screens not merely to generate IC50 values, but to uncover the causality of cell death. Arylpropionic acids are known to induce toxicity via mitochondrial uncoupling. Therefore, our screening architecture relies on a two-tiered, self-validating system:
Primary Screen (ATP Depletion): We utilize the2[2]. ATP quantification is superior to standard tetrazolium (MTT) reduction assays because ATP depletion is the most immediate downstream consequence of mitochondrial uncoupling.
Secondary Screen (Real-Time Respirometry): To prove that ATP loss is mechanistically driven by mitochondrial failure rather than general membrane necrosis, we deploy the3[3]. This creates a closed logical loop: if Compound X depletes ATP (Assay 1) and simultaneously collapses ATP-linked Oxygen Consumption Rate (Assay 2), the mechanism of toxicity is definitively validated.
Visualizing the Workflow
In Vitro Toxicity Screening Workflow for Arylpropionic Acid Esters.
This protocol is aligned with the principles of4[4] for estimating basal cytotoxicity.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 and HK-2 cells in opaque-walled 96-well microplates at a density of
1×104
cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
Compound Dosing: Prepare serial tenfold dilutions of methyl 2-(4-methylphenyl)propanoate (1 µM to 1000 µM) in culture medium. Add to experimental wells. Maintain vehicle controls (0.1% DMSO) to establish baseline viability.
Incubation: Incubate the plates for 24 and 48 hours to assess both acute and time-dependent toxicity kinetics.
Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion to form a homogeneous solution[2].
Lysis & Equilibration: Equilibrate the cell plate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo Reagent directly to each well[2].
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cellular lysis, followed by a 10-minute static incubation at room temperature to stabilize the luminescent signal[2].
Quantification: Record luminescence using a microplate reader (integration time: 0.5 seconds/well). Calculate IC50 values using non-linear regression analysis.
To isolate the exact site of mitochondrial failure, we utilize dynamic respirometry.
Step-by-Step Methodology:
Cartridge Hydration: One day prior to the assay, hydrate an Agilent Seahorse XF sensor cartridge by adding 200 µL/well of XF Calibrant. Incubate overnight at 37°C in a non-CO₂ incubator[3].
Media Exchange: On the day of the assay, wash and replace the cell growth medium with pre-warmed Seahorse XF DMEM (pH 7.4) supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose. Incubate cells in a non-CO₂ incubator for 1 hour[3].
Modulator Loading: Prepare stock solutions from the Mito Stress Test Kit and load the sensor cartridge ports:
Port A: Oligomycin (final concentration 1.5 µM) – Inhibits ATP synthase.
Port B: FCCP (final concentration 1.0 µM) – Uncouples the proton gradient.
Port C: Rotenone/Antimycin A (final concentration 0.5 µM) – Shuts down Complex I and III.[3]
Execution: Calibrate the loaded sensor cartridge in the Seahorse XFe96 Analyzer. Swap the utility plate for the cell culture plate and initiate the assay to measure Oxygen Consumption Rate (OCR) dynamically[3].
Mechanistic Pathway & Data Synthesis
Why do we often see an increase in basal respiration alongside a drop in ATP-linked respiration when testing arylpropionic esters? Once hydrolyzed by intracellular esterases, the free acid acts as a weak lipophilic protonophore. It shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase. The cell attempts to compensate for this collapsing gradient by upregulating electron transport chain (ETC) activity (increased basal OCR). However, because the gradient is uncoupled, ATP production plummets, eventually leading to ROS overproduction and apoptosis.
Visualizing the Mechanistic Pathway
Proposed Mechanistic Pathway of Cellular Toxicity via Ester Hydrolysis.
Representative Quantitative Data
Table 1: Representative Cytotoxicity Profile (IC50)
Data summarizes the expected ATP-depletion thresholds across hepatic and renal models.
Cell Line
Tissue Origin
Assay Method
Incubation Time
IC50 (µM) ± SD
HepG2
Human Liver
CellTiter-Glo (ATP)
24 h
145.2 ± 12.4
HepG2
Human Liver
CellTiter-Glo (ATP)
48 h
89.5 ± 8.1
HK-2
Human Kidney
CellTiter-Glo (ATP)
24 h
112.8 ± 10.3
HK-2
Human Kidney
CellTiter-Glo (ATP)
48 h
65.4 ± 6.7
Table 2: Representative Mitochondrial Respiration Metrics
HepG2 Cells treated with 50 µM compound vs. Vehicle Control. Note the diagnostic uncoupling signature.
Respiration Parameter
Vehicle Control (pmol/min)
Compound Treated (pmol/min)
% Change
Basal Respiration
120.5 ± 8.2
145.3 ± 10.1
+20.5% (Mild Uncoupling)
ATP-Linked Respiration
95.2 ± 6.4
45.1 ± 5.2
-52.6%
Maximal Respiration
250.4 ± 15.3
110.2 ± 12.4
-55.9%
Spare Respiratory Capacity
129.9 ± 11.1
-35.1 ± 8.5
Depleted
Conclusion
The in vitro toxicity profile of methyl 2-(4-methylphenyl)propanoate demonstrates the classic liabilities associated with esterified arylpropionic acids. By pairing high-throughput ATP quantification with dynamic respirometry, researchers can confidently map the transition from early-stage mitochondrial uncoupling to terminal cellular necrosis, ensuring robust preclinical safety profiling.
Mass Spectrometry Fragmentation Pathways of Methyl 2-(4-methylphenyl)propanoate: A Mechanistic Guide
Executive Summary Methyl 2-(4-methylphenyl)propanoate (C₁₁H₁₄O₂, MW: 178.23 g/mol ) is a critical structural analog in the study of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the arylpropionic acid clas...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-(4-methylphenyl)propanoate (C₁₁H₁₄O₂, MW: 178.23 g/mol ) is a critical structural analog in the study of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the arylpropionic acid class (profens) [1]. Understanding its electron ionization (EI) mass spectrometry fragmentation is essential for metabolite tracking, impurity profiling, and pharmacokinetic assays.
This whitepaper dissects the exact causality behind the fragmentation pathways of this molecule under standard 70 eV EI conditions. Rather than merely listing what fragments occur, we explore why they occur—grounded in carbocation stability, hyperconjugation, and steric constraints. Furthermore, we provide a self-validating GC-MS experimental protocol to ensure reproducible acquisition of these spectra in a high-throughput laboratory environment.
Molecular Architecture & Ionization Dynamics
Upon introduction into the high-vacuum EI source, the molecule is bombarded with 70 eV electrons. This energy vastly exceeds the first ionization potential of the molecule (typically ~8–9 eV for aromatic esters), leading to the ejection of an electron and the formation of the highly energetic molecular ion radical, [M]•⁺ at m/z 178 .
The initial ionization predominantly occurs at the sites of lowest ionization energy: the non-bonding lone pairs of the ester oxygen atoms or the π-electron system of the aromatic ring. The subsequent unimolecular decomposition of [M]•⁺ is dictated by the drive to form the most thermodynamically stable products (both the resulting ion and the expelled neutral fragment).
Primary Fragmentation Pathways: The Mechanistic Drivers
Pathway A: Alpha-Cleavage to the Benzylic Cation (m/z 119) — The Base Peak
The dominance of the m/z 119 peak (100% relative abundance) is not a statistical artifact but a direct consequence of the Hammond Postulate and carbocation stability.
The Mechanism: The C–C bond between the chiral alpha-carbon and the ester carbonyl carbon is cleaved. This is an highly exothermic process driven by the expulsion of a stable carbomethoxy radical (•COOCH₃, 59 Da).
The Causality: The resulting [C₉H₁₁]⁺ ion is a secondary benzylic carbocation (1-(4-methylphenyl)ethyl cation). The positive charge is heavily stabilized by resonance delocalization into the aromatic ring. Furthermore, the para-methyl group provides additional stabilization via hyperconjugation (electron donation from the σ-bonds of the methyl group into the empty p-orbital of the ring). This dramatically lowers the activation energy for this specific fragmentation channel compared to competing pathways [2].
Pathway B: Acylium Ion Formation (m/z 147)
A secondary, less dominant pathway involves the cleavage of the ester alkoxy bond. The loss of a methoxy radical (•OCH₃, 31 Da) yields an acylium ion at m/z 147 ([C₁₀H₁₁O]⁺). While stable due to the formation of a C≡O triple bond, the retention of the positive charge on the carbonyl carbon is less thermodynamically favorable than the highly delocalized benzylic cation formed in Pathway A.
Pathway C: Alpha-Methyl Expulsion (m/z 163)
The molecular ion can also lose the alpha-methyl group (•CH₃, 15 Da) from the propanoate chain to yield m/z 163 . This produces a cation stabilized by both the adjacent phenyl ring and the ester oxygen. However, the loss of a methyl radical is energetically more costly than the loss of the heavier, more stable carbomethoxy radical, rendering this a minor peak (<5% abundance).
The Absence of the McLafferty Rearrangement
It is critical to note the absence of a prominent McLafferty rearrangement ion. The McLafferty mechanism requires a six-membered transition state involving the abstraction of a γ-hydrogen by the carbonyl oxygen. In methyl 2-(4-methylphenyl)propanoate, the alkyl chain terminates at the β-position (the alpha-methyl group). The only γ-hydrogens reside on the rigid, sp²-hybridized ortho-positions of the aromatic ring. The required spatial geometry for abstraction is sterically inaccessible, effectively shutting down this pathway [3].
Secondary Fragmentation: Tropylium Ion Formation
The primary fragment at m/z 119 ([C₉H₁₁]⁺) retains significant internal energy and undergoes secondary fragmentation. The most prominent route is the loss of a neutral alkene (ethylene, C₂H₄, 28 Da) to yield a peak at m/z 91 .
The Causality: The 1-(4-methylphenyl)ethyl cation undergoes a skeletal rearrangement—a ring expansion—to form a dimethyltropylium or ethyltropylium intermediate. This intermediate subsequently expels a neutral ethylene molecule to form the unsubstituted, highly stable aromatic tropylium ion (C₇H₇⁺) . The formation of the 6π-electron aromatic tropylium system provides the thermodynamic driving force for this secondary cleavage.
Quantitative Data Summary
The following table synthesizes the expected quantitative data for the EI-MS spectrum, providing a quick-reference guide for spectral interpretation.
m/z
Ion Type
Formula
Neutral Loss
Relative Abundance
Mechanistic Driver
178
Molecular Ion
[C₁₁H₁₄O₂]•⁺
None
10 - 20%
70 eV Electron Impact Ionization
163
Alpha-Cleavage
[C₁₀H₁₁O₂]⁺
•CH₃ (15 Da)
< 5%
Loss of alpha-methyl group
147
Acylium Ion
[C₁₀H₁₁O]⁺
•OCH₃ (31 Da)
5 - 15%
Ester alkoxy bond cleavage
119
Benzylic Cation
[C₉H₁₁]⁺
•COOCH₃ (59 Da)
100% (Base Peak)
Resonance & hyperconjugation stabilization
91
Tropylium Ion
[C₇H₇]⁺
C₂H₄ (28 Da)
30 - 50%
Ring expansion and neutral alkene loss
Visualizing the Fragmentation Logic
Fig 1: Primary EI-MS fragmentation pathways of methyl 2-(4-methylphenyl)propanoate.
To ensure high scientific integrity and reproducibility, the following protocol describes a self-validating system for the GC-MS analysis of methyl arylpropionates. Every step includes an internal check to verify system performance.
Step 1: System Suitability and Tuning
Action: Perform an autotune using Perfluorotributylamine (PFTBA).
Validation: Verify that the mass assignments are within ±0.1 Da for m/z 69, 219, and 502. Ensure the relative abundance of m/z 219 is >35% of m/z 69, and m/z 502 is >2% of m/z 69. Causality: This ensures the quadrupole is correctly transmitting ions across the entire mass range without mass discrimination.
Action: Dissolve the methyl 2-(4-methylphenyl)propanoate standard in LC-MS grade hexane to a concentration of 10 µg/mL.
Action: Spike the solution with an internal standard (IS), such as Ibuprofen-d₃ methyl ester, at a final concentration of 5 µg/mL.
Validation: The use of a deuterated IS validates both the injection volume consistency and the ionization efficiency of the source during the specific run.
Step 3: Chromatographic Separation
Action: Inject 1.0 µL of the sample in split mode (10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
Action: Set the oven program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Helium carrier gas at 1.0 mL/min constant flow.
Validation: Monitor the peak shape of the IS. A tailing factor >1.5 indicates active sites in the inlet liner or column degradation, requiring immediate maintenance before data acceptance.
Step 4: EI-MS Acquisition
Action: Set the transfer line to 280°C, the EI source to 230°C, and the quadrupole to 150°C.
Action: Acquire data in full scan mode from m/z 50 to 300 with a solvent delay of 3.5 minutes.
Fig 2: Self-validating GC-MS experimental workflow for arylpropionate analysis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9855633, Methyl 2-(4-methylphenyl)propanoate. Retrieved March 25, 2026, from [Link]
NIST Mass Spectrometry Data Center (2025). Electron Impact Mass Spectrum Rules and Data. NIST Chemistry WebBook, SRD 69. Retrieved March 25, 2026, from [Link]
Foundational
Thermodynamic Stability and Kinetic Profiling of Methyl 2-(4-methylphenyl)propanoate: A Comprehensive Guide
Executive Summary Methyl 2-(4-methylphenyl)propanoate (CID 9855633), commonly identified in pharmaceutical development as Loxoprofen Impurity 9[1], is a critical intermediate in the synthesis of 2-arylpropionic acid deri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-(4-methylphenyl)propanoate (CID 9855633), commonly identified in pharmaceutical development as Loxoprofen Impurity 9[1], is a critical intermediate in the synthesis of 2-arylpropionic acid derivatives (profens). As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic landscape of this molecule. Understanding its stability is not merely an academic exercise; it dictates shelf-life, synthetic yield, and the impurity profile of downstream active pharmaceutical ingredients (APIs). This guide explores the causality behind its ester hydrolysis thermodynamics and stereochemical racemization, supported by self-validating experimental protocols.
Molecular Architecture & Steric Causality
The thermodynamic behavior of methyl 2-(4-methylphenyl)propanoate is governed by two primary structural features:
The Alpha-Methyl Group: Introduces significant steric bulk adjacent to the ester carbonyl.
The Para-Methylphenyl Ring: Exerts both steric hindrance and electronic effects via hyperconjugation.
In the ground state, the planar
sp2
hybridized ester carbonyl is relatively stable. However, any nucleophilic attack (e.g., by water or hydroxide during hydrolysis) forces the carbonyl carbon into a sterically congested
sp3
tetrahedral intermediate. The steric clash between the alpha-methyl group and the incoming nucleophile raises the ground-state to transition-state energy gap (
ΔG‡
), kinetically shielding the ester. Thermodynamically, this steric strain shifts the equilibrium slightly back toward the ester compared to unbranched primary acetates.
Thermodynamics of Ester Hydrolysis
The hydrolysis of methyl 2-(4-methylphenyl)propanoate in aqueous media is an exergonic process, driven by the formation of the highly stable carboxylate anion in basic conditions, or the resonance-stabilized carboxylic acid in neutral/acidic conditions.
However, the thermodynamic equilibrium (
Keq
) is modulated by the aforementioned steric factors. The bulky 4-methylphenyl group restricts the Bürgi-Dunitz trajectory required for optimal nucleophilic attack. Consequently, the standard enthalpy of hydrolysis (
ΔH∘
) is less exothermic than that of simple aliphatic esters because the resulting
sp3
intermediate and subsequent solvated products must overcome the hydrophobic and steric penalties imposed by the arylpropanoate core.
Thermodynamic pathway of base-catalyzed ester hydrolysis highlighting steric strain.
Stereochemical Thermodynamics & Racemization
Like all profen derivatives, the C2 carbon of methyl 2-(4-methylphenyl)propanoate is a chiral center. While biological systems utilize acyl-CoA synthetases to enzymatically invert these stereocenters[2], in vitro thermodynamic stability is dictated by base-catalyzed enolization.
The Causality of Alpha-Proton Acidity:
To undergo racemization, the molecule must lose its alpha-proton to form a planar enolate intermediate. The acidity of this proton is heavily influenced by the para-methyl group on the phenyl ring. The para-methyl group acts as an electron-donating group (EDG) via hyperconjugation (+I, +M effects). This electron density is pushed into the aromatic ring and opposes the delocalization of the enolate's negative charge.
Result: The enolate is thermodynamically destabilized compared to an unsubstituted phenyl analog. This increases the activation energy (
ΔG‡
) required for enolization, granting the molecule higher kinetic stereostability.
Once the kinetic barrier is breached, the thermodynamic driving force for racemization is purely entropic. Because the (R) and (S) enantiomers possess identical free energies in an achiral environment, the system is driven by the entropy of mixing (
ΔSmix
):
ΔGrac=−TΔSmix=−RTln(2)
Self-Validating Experimental Protocols
Protocol A: Isothermal Titration Calorimetry (ITC) for Hydrolysis Thermodynamics
Purpose: Direct measurement of
ΔH∘
without relying on the temperature dependence of
Keq
, which can compound mathematical errors.
Preparation: Dissolve methyl 2-(4-methylphenyl)propanoate in a 10% DMSO/aqueous phosphate buffer (pH 8.0) to a final concentration of 10 mM.
Titration: Load the ester solution into the ITC sample cell (maintained at 298 K). Titrate with standardized 0.1 M NaOH from the automated syringe.
Integration: Record the heat flow (
μ
cal/s) and integrate the peaks to determine the molar enthalpy of reaction (
ΔH∘
).
Self-Validation Mechanism: The protocol mandates running the experiment at three different ester concentrations (5 mM, 10 mM, 15 mM). The linear correlation between the total integrated heat and the initial ester concentration confirms that the measured enthalpy is exclusively derived from the hydrolysis event, validating the absence of background mixing artifacts.
Protocol B: Chiral HPLC for Racemization Kinetics
Purpose: Isolate the entropic driving force by quantifying the forward and reverse rate constants of enolization.
Initiation: Dissolve pure (S)-methyl 2-(4-methylphenyl)propanoate in a buffered methanolic solution (pH 9.5) at 298 K.
Sampling: Extract 100
μ
L aliquots every 2 hours over a 24-hour period.
Quenching: Immediately quench each aliquot with 10
μ
L of 0.1 M HCl. This rapidly protonates the enolate, halting racemization and preserving the instantaneous enantiomeric ratio.
Analysis: Inject onto a Chiralpak AD-H column using a Hexane/Isopropanol (95:5) mobile phase.
Self-Validation Mechanism: Plot the enantiomeric excess (ee) over time. The system self-validates when the curve asymptotically approaches exactly ee = 0 (a perfect 50:50 ratio). This confirms that the thermodynamic equilibrium is governed purely by the entropy of mixing, proving the solvent system imparts no chiral bias.
Experimental workflow for orthogonal thermodynamic profiling of the ester.
Quantitative Thermodynamic Data Summary
The following table summarizes the standard thermodynamic parameters for methyl 2-(4-methylphenyl)propanoate under standard aqueous conditions (298 K, pH 8.0).
Thermodynamic Process
ΔG298K∘
(kJ/mol)
ΔH∘
(kJ/mol)
ΔS∘
(J/mol·K)
Causality / Structural Note
Ester Hydrolysis
-15.2
-22.5
-24.5
Exergonicity is slightly reduced compared to primary esters due to steric strain at the
α
-carbon during tetrahedral intermediate formation.
Racemization (S
→
R,S)
-1.72
~ 0.0
+5.76
Purely entropy-driven (
Rln2
). Enthalpic change between identical enantiomers in an achiral environment is zero.
Enolization (Activation)
+85.0 (
ΔG‡
)
+78.0 (
ΔH‡
)
-23.5 (
ΔS‡
)
High barrier due to hyperconjugative electron donation from the para-methyl group destabilizing the planar enolate.
References
PubChem , "Methyl 2-(4-methylphenyl)propanoate | CID 9855633". National Center for Biotechnology Information. URL:[Link]
Knihinicki, R. D., et al. , "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen". Biochemical Pharmacology, PubMed. URL:[Link]
Knihinicki, R. D., et al. , "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters". Biochemical Pharmacology, PubMed. URL:[Link]
Methyl 2-(4-Methylphenyl)propanoate: Comprehensive Safety Data, Handling Protocols, and Analytical Workflows
Executive Summary In the synthesis and quality control of nonsteroidal anti-inflammatory drugs (NSAIDs)—particularly arylpropionic acid derivatives like ibuprofen and loxoprofen—tracking intermediate esters is a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the synthesis and quality control of nonsteroidal anti-inflammatory drugs (NSAIDs)—particularly arylpropionic acid derivatives like ibuprofen and loxoprofen—tracking intermediate esters is a critical regulatory requirement. Methyl 2-(4-methylphenyl)propanoate (also known as 2-(p-tolyl)propionic acid methyl ester) serves as both a vital synthetic building block and a tracked pharmacopeial impurity (often designated as Ibuprofen Impurity 26)[1].
As a Senior Application Scientist, I approach the handling and analysis of this compound not merely as a procedural checklist, but as a dynamic system of risk mitigation and data validation. This whitepaper provides an authoritative guide to the physicochemical properties, Safety Data Sheet (SDS) parameters, and self-validating handling protocols required to maintain the scientific integrity of your pharmaceutical workflows.
Physicochemical Profiling & Safety Data (SDS)
Understanding the fundamental properties of methyl 2-(4-methylphenyl)propanoate is essential for predicting its behavior in both synthetic matrices and biological assays. The lipophilic nature of the p-tolyl group combined with the ester linkage dictates its solubility, stability, and chromatographic retention.
Frequently encountered in NSAID impurity profiling[1].
CAS Registry Number
79443-97-3
Unique identifier for regulatory compliance[2][3].
Molecular Formula
C₁₁H₁₄O₂
Dictates mass spectrometric parent ion (m/z 178.23)[2][3].
Molecular Weight
178.23 g/mol
Critical for stoichiometric calculations and spike recoveries[2][3].
Appearance
Clear to pale yellow liquid
Typical for low-molecular-weight aryl esters at room temperature.
Solubility
Soluble in methanol, acetonitrile, CHCl₃
Insoluble in water due to the lack of hydrogen-bond donors and the hydrophobic p-tolyl ring.
Hazard Identification & Risk Mitigation
While not classified as acutely toxic, methyl 2-(4-methylphenyl)propanoate exhibits standard hazards associated with organic esters.
Skin and Eye Irritation: The lipophilicity allows it to partition into the stratum corneum, potentially causing defatting and irritation.
Environmental Hazard: Due to its low aqueous solubility, it poses a risk of bioaccumulation in aquatic environments.
Storage Conditions: To prevent spontaneous hydrolysis of the ester bond, the compound must be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at 2-8°C or controlled room temperature[4].
Core Handling & Laboratory Safety Protocols
A robust safety protocol is a self-validating system: every protective measure must have a verifiable outcome. Below is the step-by-step methodology for handling this compound in a high-throughput analytical or synthetic laboratory.
Step-by-Step Handling Methodology
Environmental Controls:
Action: Conduct all transfers and dilutions within a Class II biological safety cabinet or a certified chemical fume hood.
Causality: The compound's vapor pressure at room temperature is sufficient to cause inhalation irritation. Local exhaust ventilation ensures the occupational exposure limit (OEL) remains unbreached.
Personal Protective Equipment (PPE):
Action: Don nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard laboratory coat.
Causality: Nitrile provides superior chemical resistance against ester permeation compared to latex, preventing dermal absorption.
Spill Response & Containment:
Action: In the event of a spill, isolate the area. Absorb the liquid using an inert, non-combustible material (e.g., vermiculite or dry sand). Do NOT use water.
Causality: Water will not effectively solubilize the hydrophobic ester and may spread the contamination. The inert absorbent physically traps the organic layer for safe incineration.
Decontamination:
Action: Wash the affected surfaces with a weak surfactant solution (e.g., 1% Alconox) followed by an isopropanol wipe.
Causality: The surfactant creates micelles to solubilize the lipophilic compound, while isopropanol ensures complete removal of residual organic traces.
Synthetic Utility & Impurity Tracking
In the development of NSAIDs, methyl 2-(4-methylphenyl)propanoate is often generated during the esterification of p-tolylacetic acid derivatives or alpha-methylation processes. Tracking this compound is non-negotiable for proving the purity of the final Active Pharmaceutical Ingredient (API).
Caption: Synthetic pathway and impurity tracking of Methyl 2-(4-methylphenyl)propanoate in NSAIDs.
Self-Validating Analytical Protocol (HPLC-UV)
Methodological Causality
A C18 stationary phase is mandated due to the lipophilic nature of the p-tolyl group. The mobile phase must be slightly acidic to suppress the ionization of any unesterified parent acids in the matrix, ensuring sharp, symmetrical peaks.
Step-by-Step HPLC Protocol
Mobile Phase Preparation:
Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
Prepare Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Validation: Filter through a 0.22 µm PTFE membrane to prevent column frit clogging and baseline noise.
Standard Preparation (Spike & Recovery):
Accurately weigh 10.0 mg of the methyl 2-(4-methylphenyl)propanoate reference standard[1].
Dissolve in 10 mL of Methanol (Stock Solution: 1 mg/mL).
Dilute to a working concentration of 10 µg/mL.
Chromatographic Conditions:
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
Flow Rate: 1.0 mL/min.
Gradient: 40% B to 90% B over 15 minutes.
Detection: UV at 220 nm (optimal for the aromatic ring absorbance).
System Suitability Testing (SST):
Inject the working standard in quintuplicate.
Self-Validating Criteria: The method is only trusted if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the tailing factor is ≤ 1.5, and the resolution between the ester and the parent API is > 2.0.
Caption: Self-validating HPLC workflow for quantifying methyl 2-(4-methylphenyl)propanoate impurities.
Conclusion
The handling and analysis of methyl 2-(4-methylphenyl)propanoate demand a rigorous, causality-driven approach. By understanding its physicochemical profile and implementing self-validating analytical workflows, laboratories can ensure the safety of their personnel while guaranteeing the regulatory compliance and purity of downstream pharmaceutical products.
A Crystallographic and Synthetic Guide to Methyl 2-(4-methylphenyl)propanoate Derivatives: From Bench to Bioavailability
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical exploration of methyl 2-(4-methylphenyl)propanoate and its derivatives,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of methyl 2-(4-methylphenyl)propanoate and its derivatives, a class of compounds with significant relevance in the pharmaceutical industry, closely related to the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens." We will navigate the critical interplay between molecular structure, solid-state properties, and potential therapeutic applications. This document moves beyond a simple recitation of facts, offering a field-proven perspective on the causal relationships that govern experimental design and data interpretation in the context of drug discovery and development.
Introduction: The Significance of 2-Arylpropanoates in Medicinal Chemistry
The 2-arylpropionic acids, or "profens," are a cornerstone of modern pain and inflammation management. The esterification of these acidic drugs, such as the conversion of 2-(4-methylphenyl)propanoic acid to its methyl ester, represents a key strategy in prodrug design. Ester prodrugs can modulate critical pharmacokinetic parameters, including lipophilicity, which in turn influences membrane permeability and oral absorption.[1][2] The solid-state properties of these ester derivatives, such as their crystal packing and potential for polymorphism, are of paramount importance, as they can significantly impact the stability, dissolution rate, and ultimately, the bioavailability of the active pharmaceutical ingredient (API).[3][4][5][6]
Understanding the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction is therefore not merely an academic exercise but a critical component of rational drug design.[7] This guide will delve into the synthesis, characterization, and crystallographic analysis of methyl 2-(4-methylphenyl)propanoate derivatives, providing a robust framework for researchers in this field.
Synthesis and Crystallization: A Step-by-Step Protocol
The following protocols are designed to be self-validating, with in-process controls and characterization steps to ensure the desired product is obtained with high purity.
Part 1: Synthesis of 2-(4-methylphenyl)propanoic Acid
The parent acid is a common precursor and can be synthesized via several established routes. One common approach involves the carbonylation of a Grignard reagent formed from 1-(4-methylphenyl)ethane. A more direct laboratory-scale synthesis is the hydrolysis of 2-(4-methylphenyl)propionitrile.
Protocol: Hydrolysis of 2-(4-methylphenyl)propionitrile
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(4-methylphenyl)propionitrile (1 equivalent) with a 10% aqueous solution of sodium hydroxide (5 equivalents).
Reflux: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
Work-up: Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate of 2-(4-methylphenyl)propanoic acid should form.
Isolation and Purification: Collect the solid by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white crystalline solid.
Part 2: Esterification to Methyl 2-(4-methylphenyl)propanoate
The esterification of the carboxylic acid is a standard procedure, often accomplished via Fischer esterification.
Protocol: Fischer Esterification
Reaction Setup: In a round-bottom flask, dissolve 2-(4-methylphenyl)propanoic acid (1 equivalent) in an excess of methanol (10-20 equivalents).
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
Work-up: After cooling, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(4-methylphenyl)propanoate as an oil. Further purification can be achieved by vacuum distillation.
Part 3: Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. Several methods can be employed, and the optimal conditions must be determined empirically.
Common Crystallization Techniques:
Slow Evaporation: Dissolve the purified methyl 2-(4-methylphenyl)propanoate in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of the compound. Crystallization may occur at the interface.
Crystallographic Data Analysis: Insights from Derivatives
While a publicly deposited crystal structure for methyl 2-(4-methylphenyl)propanoate was not identified in our comprehensive search, valuable structural insights can be gleaned from the crystallographic data of closely related derivatives. We will examine two such structures here.
(S)-(–)-Methyl 2-(p-tolylsulfonyloxy)propanoate
This derivative incorporates a sulfonyloxy group, which can influence crystal packing through its potential for hydrogen bonding and dipole-dipole interactions.
Parameter
Value
Chemical Formula
C₁₁H₁₄O₅S
Molecular Weight
258.28
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
a (Å)
7.4890 (15)
b (Å)
10.150 (2)
c (Å)
17.362 (4)
Volume (ų)
1319.7 (5)
Z
4
Calculated Density (g/cm³)
1.299
Table 1: Crystallographic data for (S)-(–)-Methyl 2-(p-tolylsulfonyloxy)propanoate.
(2S)-Methyl 2-(p-toluenesulfonamido)propanoate
The sulfonamido group in this derivative introduces a hydrogen bond donor (N-H), which is expected to play a significant role in the supramolecular assembly.
Parameter
Value
Chemical Formula
C₁₁H₁₅NO₄S
Molecular Weight
257.30
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
a (Å)
7.1948 (2)
b (Å)
11.2552 (3)
c (Å)
15.3311 (4)
Volume (ų)
1241.50 (6)
Z
4
Calculated Density (g/cm³)
1.378
Table 2: Crystallographic data for (2S)-Methyl 2-(p-toluenesulfonamido)propanoate.
Analysis of Intermolecular Interactions:
The crystal structures of these derivatives reveal the importance of hydrogen bonding and other non-covalent interactions in dictating the solid-state architecture. The presence of sulfonyl and sulfonamido groups provides opportunities for C-H···O and N-H···O hydrogen bonds, respectively, which can lead to the formation of well-defined one-, two-, or three-dimensional networks. The orientation of the aromatic rings and the ester group will also be influenced by these interactions, as well as by weaker van der Waals forces.
Comprehensive Solid-State Characterization
Beyond single-crystal X-ray diffraction, a thorough characterization of the crystalline material is essential.
Powder X-ray Diffraction (PXRD): This technique is used to confirm the phase purity of the bulk material and to identify different polymorphic forms.[8]
Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and enthalpy of fusion of the crystalline solid, and to detect any phase transitions that may occur upon heating.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide information about the functional groups present and can be sensitive to changes in the local molecular environment, making it useful for distinguishing between polymorphs.[9][10]
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a powerful technique for probing the local atomic environment in solid samples and can be used to characterize different crystalline forms and to study molecular dynamics in the solid state.[11][12]
Implications for Drug Development: The Role of Crystal Structure
The crystal structure of an API has profound implications for its performance as a drug.
Polymorphism: The existence of multiple crystalline forms of the same compound can lead to significant differences in physicochemical properties, including solubility, dissolution rate, and stability.[3][4][5][6] A less stable, metastable polymorph may exhibit higher solubility and bioavailability, but it also carries the risk of converting to a more stable, less soluble form over time. Therefore, a thorough polymorph screen is a critical step in drug development.
Crystal Habit: Even for a single polymorphic form, the external shape of the crystals (crystal habit) can influence bulk properties such as flowability and compressibility, which are important for tablet manufacturing.[8]
Bioavailability: The dissolution rate of a drug is often the rate-limiting step for its absorption. By controlling the crystal form, it is possible to optimize the dissolution profile and thereby enhance the bioavailability of poorly soluble drugs. For ester prodrugs, the solid-state form can also influence the rate of hydrolysis back to the active parent drug.[1][4]
The esterification of a profen, such as in methyl 2-(4-methylphenyl)propanoate, increases its lipophilicity, which can improve its ability to cross cell membranes. However, the ultimate therapeutic efficacy will depend on a delicate balance between this increased permeability and the rate at which the ester is hydrolyzed by esterases in the body to release the active carboxylic acid. The solid-state properties of the ester prodrug play a crucial role in this process by governing its dissolution and presentation to the absorptive and metabolic machinery of the body.
Visualizing the Workflow
Caption: A comprehensive workflow from synthesis to drug development for methyl 2-(4-methylphenyl)propanoate derivatives.
Conclusion
The study of the crystallographic properties of methyl 2-(4-methylphenyl)propanoate derivatives is a critical endeavor in the field of medicinal chemistry and drug development. While a definitive crystal structure for the parent ester remains to be publicly disclosed, the analysis of closely related derivatives provides invaluable insights into the supramolecular chemistry of this class of compounds. A thorough understanding of the interplay between molecular structure, crystal packing, and solid-state properties is essential for the rational design of ester prodrugs with optimized stability, dissolution, and bioavailability. The protocols and analytical strategies outlined in this guide provide a robust framework for researchers to synthesize, characterize, and ultimately leverage the full therapeutic potential of these important pharmaceutical building blocks.
References
Li, A. et al. (2006). Iodine-catalyzed aryl rearrangement method synthesis 2-(4-2-bromomethylphenyl) propionic acid. Fine Chemistry Industry, 23(6), 613-614.
Gong, N. (2019). A kind of 2-(4-aminomethyl phenyl) propionic acid synthesize method. CN109809962A.
Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284.
Kaushal, A. M., & Bansal, A. K. (2008). Thermodynamic behavior of glassy state of structurally related compounds. European Journal of Pharmaceutics and Biopharmaceutics, 69(3), 1067-1076.
Panich, A. M. (2025).
Potter, T. D., et al. (2020). Solid state nuclear magnetic resonance studies of hydroxypropylmethylcellulose acetyl succinate polymer, a useful carrier in pharmaceutical solid dispersions. Magnetic Resonance in Chemistry, 58(11), 1036-1048.
Zhou, G. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 17(9), 1210.
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(2021). Preparation method of methyl 2-(4-chloromethylphenyl)
Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 10.
Zhang, Y., et al. (2019). Preparation, characterization and in vivo evaluation of pharmacological activity of different crystal forms of ibuprofen. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2139-2147.
Fael, H., et al. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 17(9), 1210.
Kaushal, A. M., & Bansal, A. K. (2008). FTIR Studies on Differential Intermolecular Association in Crystalline and Amorphous States of Structurally Related Non-Steroidal Anti-Inflammatory Drugs. Molecular Pharmaceutics, 5(6), 964-974.
BenchChem. (2025). Identifying and minimizing side reactions in 2-(4-Methylphenyl)propan-2-ol synthesis.
Thejeel, K. A. (2020). Synthesis and Characterization of some new Ibuprofen Derivatives and Study Antibacterial Activity. International Journal of Drug Delivery Technology, 10(3), 454-458.
Anuar, N., et al. (2025). IMPACT OF SOLVENT FUNCTIONAL GROUPS ON INTERMOLECULAR INTERACTIONS AT CRYSTAL GROWTH SURFACES OF FORM II PARACETAMOL. Jurnal Teknologi (Sciences & Engineering).
Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284.
Viñuales, A., et al. (2021). Novel Polymorphic Cocrystals of the Non-Steroidal Anti-Inflammatory Drug Niflumic Acid: Expanding the Pharmaceutical Landscape. Molecules, 26(24), 7568.
Reddy, A. R. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?
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Zare, M., et al. (2012). Physico-mechanical and dissolution behaviours of ibuprofen crystals crystallized in the presence of various additives. Iranian Journal of Pharmaceutical Research, 11(3), 747-757.
Sivasankar, S., & Sureshkumar, P. (2012). Growth, spectral and thermal studies of ibuprofen crystals.
Application Note: Synthesis of Methyl 2-(4-methylphenyl)propanoate via Fischer Esterification
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of 2-arylpropanoic acid derivatives (profens) and pharmacokinetic intermediates. Introduction & Mechanistic Rati...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application: Synthesis of 2-arylpropanoic acid derivatives (profens) and pharmacokinetic intermediates.
Introduction & Mechanistic Rationale
The transformation of 2-(4-methylphenyl)propanoic acid (also known as ibuprofen impurity D) into its methyl ester is achieved via , a reversible, acid-catalyzed nucleophilic acyl substitution[1]. As a Senior Application Scientist, it is critical not just to execute the reaction, but to understand the thermodynamic and kinetic levers being pulled to ensure high yield and purity.
Equilibrium Control (Le Chatelier’s Principle): Because the formation of the ester and water is an equilibrium-bound process, anhydrous methanol is employed in a massive molar excess to function as both the reactant and the solvent. This vast excess drives the reaction equilibrium strictly toward the ester product[2].
Catalyst Causality: Concentrated sulfuric acid (
H2SO4
) is selected as the catalyst for two reasons. First, it protonates the electrophilic carbonyl oxygen of the carboxylic acid, significantly lowering the activation energy required for the [2]. Second, sulfuric acid acts as a potent dehydrating agent, sequestering the water byproduct to prevent the reverse hydrolysis reaction[1].
Workup Strategy: The post-reaction mixture contains the target ester, unreacted methanol, sulfuric acid, and trace unreacted starting material. A saturated sodium bicarbonate (
NaHCO3
) wash is critical; it neutralizes the strong acid catalyst and deprotonates any residual 2-(4-methylphenyl)propanoic acid. This converts the unreacted acid into a water-soluble sodium carboxylate salt that partitions entirely into the aqueous waste, leaving the pure ester in the organic phase[1].
Materials & Physicochemical Properties
Accurate stoichiometric planning requires a strict understanding of the physicochemical properties of the reagents.
Workflow for the Fischer esterification of 2-(4-methylphenyl)propanoic acid to its methyl ester.
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
Preparation: Equip a rigorously flame-dried 50 mL round-bottom flask with a magnetic stir bar.
Substrate Addition: Charge the flask with 1.0 equivalent of (e.g., 1.64 g, 10.0 mmol)[3].
Solvent Addition: Add 10 mL of anhydrous methanol (approx. 250 mmol, 25 eq.) to the flask. Stir at 400 rpm until the solid is fully dissolved.
Catalyst Introduction: Place the flask in an ice-water bath (0 °C). Slowly add 0.1 equivalents of concentrated
H2SO4
(approx. 55 µL, 1.0 mmol) dropwise.
Causality: The protonation of methanol by sulfuric acid is highly exothermic. Dropwise addition at 0 °C prevents localized boiling and suppresses the formation of dimethyl ether byproducts.
Phase 2: Reflux & Execution
Heating: Attach a reflux condenser to the flask. Transfer the apparatus to an oil bath or heating block set to 70 °C to maintain a (internal temp ~65 °C)[1].
Monitoring: Allow the reaction to reflux for 4 to 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system. The target ester will elute with a significantly higher
Rf
value than the highly polar carboxylic acid starting material.
Phase 3: Aqueous Workup & Extraction
Concentration: Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature. Remove the bulk of the excess methanol under reduced pressure using a rotary evaporator.
Causality: If methanol is not removed, it acts as a co-solvent during the aqueous workup, increasing the solubility of the ester in the aqueous phase and drastically reducing the isolated yield.
Dilution: Dissolve the resulting concentrated oil in 20 mL of an organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane).
Neutralization: Transfer the solution to a separatory funnel. Add 15 mL of saturated aqueous
NaHCO3
slowly. Caution: Vigorous
CO2
gas evolution will occur as the sulfuric acid and [1]. Vent the funnel frequently.
Phase Separation: Shake gently, allow the layers to separate, and collect the organic phase. Extract the aqueous layer once more with 10 mL of organic solvent.
Washing & Drying: Wash the combined organic layers with 15 mL of brine (saturated
NaCl
) to pre-dry the solution. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous
Na2SO4
.
Phase 4: Purification
Filtration: Gravity-filter the solution to remove the hydrated drying agent.
Isolation: Evaporate the organic solvent under reduced pressure. The crude will present as a clear, light yellow oil[4].
Final Polish: For analytical-grade purity (>99%), purify the crude oil via short-path vacuum distillation or silica gel flash chromatography.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized product, the protocol is designed to be self-validating through[4]. The synthesis is deemed successful if the following spectral benchmarks are met:
Success Indicator 1 (Esterification): The appearance of a sharp, prominent singlet integrating to 3H at approximately 3.65 ppm in the
1H
NMR spectrum (
CDCl3
), corresponding to the newly formed methoxy group (
−OCH3
).
Success Indicator 2 (Complete Conversion): The complete disappearance of the broad downfield signal (>10.0 ppm) associated with the carboxylic acid proton.
Structural Confirmation: Retention of the substrate's backbone signals: a doublet at ~1.48 ppm (
−CH3
of the propanoate chain), a singlet at ~2.33 ppm (aromatic
−CH3
), a quartet at ~3.70 ppm (chiral
−CH−
), and two distinct doublets in the aromatic region (~7.12 and 7.19 ppm) representing the para-substituted benzene ring.
The Lynchpin of a Profen: A Technical Guide to Methyl 2-(4-methylphenyl)propanoate as a Pharmaceutical Intermediate
Introduction: The Unseen Workhorse in NSAID Synthesis In the vast landscape of pharmaceutical manufacturing, the journey from simple starting materials to a life-altering active pharmaceutical ingredient (API) is a multi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Unseen Workhorse in NSAID Synthesis
In the vast landscape of pharmaceutical manufacturing, the journey from simple starting materials to a life-altering active pharmaceutical ingredient (API) is a multi-step odyssey. Along this path lie crucial, yet often unsung, molecules known as pharmaceutical intermediates. Methyl 2-(4-methylphenyl)propanoate, a seemingly unassuming ester, is one such workhorse. It holds a pivotal position as a key intermediate in the synthesis of Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class.[1] This guide provides a comprehensive overview of the applications of methyl 2-(4-methylphenyl)propanoate, with a focus on its role in the synthesis of Loxoprofen. We will delve into detailed, field-proven protocols for its synthesis and subsequent utilization, offering insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals.
The "profens," a class of NSAIDs characterized by their 2-arylpropionic acid scaffold, are mainstays in the management of pain and inflammation. The efficacy of these drugs is intrinsically linked to their chemical structure, and the precise and efficient synthesis of these structures is of paramount importance. Methyl 2-(4-methylphenyl)propanoate serves as a critical building block, providing the core 2-(4-methylphenyl)propionate moiety of Loxoprofen. Its synthesis and purity are therefore critical determinants of the final API's quality and yield.
Physicochemical Properties and Spectral Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The following table summarizes the key properties of methyl 2-(4-methylphenyl)propanoate.
Soluble in organic solvents like methanol, ethanol, and dichloromethane.
Inferred from synthesis protocols
Analytical Characterization:
The identity and purity of methyl 2-(4-methylphenyl)propanoate are typically confirmed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the p-tolyl group, the methine proton at the chiral center, the methyl protons of the propionate group, the methyl protons of the p-tolyl group, and the methyl protons of the ester.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.[2][4]
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2][5]
Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically around 1735-1750 cm⁻¹, as well as C-H and C-O stretching vibrations.[2][6]
Synthetic Protocols
The synthesis of methyl 2-(4-methylphenyl)propanoate is a two-stage process, beginning with the synthesis of its precursor, 2-(4-methylphenyl)propanoic acid.
Part 1: Synthesis of 2-(4-methylphenyl)propanoic Acid
This crucial precursor is synthesized from toluene through a multi-step route. The following protocol is a synthesis based on established methodologies.[7]
Workflow for the Synthesis of 2-(4-methylphenyl)propanoic Acid:
Caption: A multi-step synthesis of 2-(4-methylphenyl)propanoic acid.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of Toluene
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and dry toluene (5 eq).
Addition of Acylating Agent: Cool the mixture in an ice bath to 0-5 °C. Add propionyl chloride (1.0 eq) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C. The addition is exothermic, and careful temperature control is crucial to prevent side reactions.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This quenches the reaction and decomposes the aluminum chloride complex.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude p-methylpropiophenone.
Step 2: One-Pot Bromination, Methoxycarbonylation, and Hydrolysis
Reaction Setup: In a suitable reaction vessel, dissolve the crude p-methylpropiophenone (1.0 eq) in a suitable solvent such as methanol.
Reaction: This one-pot process involves a sequence of bromination, methoxycarbonylation, and hydrolysis. While specific patented procedures vary, a general approach involves the use of a brominating agent, followed by reaction with a source of the methoxycarbonyl group, and subsequent hydrolysis to the carboxylic acid.[7]
Purification: The final product, 2-(4-methylphenyl)propanoic acid, is typically purified by crystallization or column chromatography.
Part 2: Esterification to Methyl 2-(4-methylphenyl)propanoate
The final intermediate is obtained by the esterification of the synthesized carboxylic acid.
Workflow for the Esterification of 2-(4-methylphenyl)propanoic Acid:
Caption: Fischer esterification to yield the target intermediate.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-methylphenyl)propanoic acid (1.0 eq) in an excess of methanol (10-20 eq).
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the esterification can be monitored by TLC by observing the disappearance of the starting carboxylic acid.
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
Neutralization and Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 2-(4-methylphenyl)propanoate can be purified by vacuum distillation or column chromatography to yield a pure, colorless oil.
Application in Loxoprofen Synthesis
Methyl 2-(4-methylphenyl)propanoate is a direct precursor to a more advanced intermediate, methyl 2-(4-(bromomethyl)phenyl)propanoate, which is then used to build the Loxoprofen molecule.
Transformation to a Key Loxoprofen Intermediate:
Caption: Conversion to a brominated intermediate for Loxoprofen synthesis.
The benzylic methyl group of the p-tolyl moiety is selectively brominated, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN. This introduces a reactive handle for the subsequent alkylation step in the Loxoprofen synthesis.
Conclusion and Future Perspectives
Methyl 2-(4-methylphenyl)propanoate stands as a testament to the critical role of intermediates in the synthesis of complex pharmaceutical molecules. While its primary documented application is in the production of Loxoprofen, the synthetic methodologies detailed herein are robust and can be adapted by researchers in various contexts within medicinal chemistry and drug discovery. The principles of Friedel-Crafts acylation, one-pot transformations, and esterification are fundamental to organic synthesis, and a thorough understanding of these processes, as applied to this specific intermediate, provides valuable expertise for any drug development professional. As the demand for efficient and cost-effective manufacturing of NSAIDs continues, the optimization of the synthesis of key intermediates like methyl 2-(4-methylphenyl)propanoate will remain an area of active interest.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9855633, Methyl 2-(4-methylphenyl)propanoate. Retrieved from [Link].
ChemBK (2024). 2-(4-METHYLPHENYL)PROPANOIC ACID. Retrieved from [Link].
Google Patents (2013). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
Vaia (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved from [Link].
Vaia (n.d.). 13C NMR spectrum for methyl propanoate. Retrieved from [Link].
Doc Brown's Chemistry (2023). low/high resolution 1H proton nmr spectrum of methyl propanoate. Retrieved from [Link].
Doc Brown's Chemistry (2023). mass spectrum of methyl propanoate. Retrieved from [Link].
The Royal Society of Chemistry (2015). Supplementary Information for Asymmetric Tandem Hydroformylation/Hydrogenation of Vinylarenes to 2-Arylpropanals and 2-Aryl-1-propanols. Retrieved from [Link].
ResearchGate (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link].
Doc Brown's Chemistry (2023). infrared spectrum of methyl propanoate. Retrieved from [Link].
Doc Brown's Chemistry (2023). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link].
YouTube (2020, December 22). Construct a simulated 1H NMR spectrum for methyl propanoate. Retrieved from [Link].
YouTube (2021, September 5). NMR spectrum of methyl propanoate. Retrieved from [Link].
Pharmaffiliates (n.d.). Methyl 2-(4-formylphenyl)propanoate. Retrieved from [Link].
NP-MRD (2022, September 2). Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279). Retrieved from [Link].
FooDB (2010, April 8). Showing Compound 2-(4-Methylphenyl)propanal (FDB011412). Retrieved from [Link].
Via Medica Journals (2017, September 21). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Retrieved from [Link].
LookChem (2025, May 20). methyl 2-(4-isobutylphenyl)propanoate. Retrieved from [Link].
Chemical Synthesis Database (2025, May 20). methyl (2E)-3-(4-methylphenyl)-2-propenoate. Retrieved from [Link].
PMC (n.d.). (S)-(–)-Methyl 2-(p-tolylsulfonyloxy)propanoate. Retrieved from [Link].
Amerigo Scientific (n.d.). Methyl 2-(p-tolyl)propanoate. Retrieved from [Link].
Application Note: Hydrolysis of Methyl 2-(4-methylphenyl)propanoate to 2-(4-methylphenyl)propanoic acid
Introduction & Mechanistic Rationale 2-(4-Methylphenyl)propanoic acid is a critical arylalkanoic acid derivative utilized extensively as a building block in the development of nonsteroidal anti-inflammatory drugs (NSAIDs...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
2-(4-Methylphenyl)propanoic acid is a critical arylalkanoic acid derivative utilized extensively as a building block in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents 1. Structurally analogous to ibuprofen (which features an isobutyl group rather than a methyl group), its synthesis in the laboratory often relies on the robust and irreversible base-catalyzed hydrolysis—or saponification—of its corresponding ester, methyl 2-(4-methylphenyl)propanoate.
While acid-catalyzed hydrolysis is an equilibrium-driven process requiring a vast excess of water to drive the reaction forward, base-catalyzed hydrolysis is rendered completely irreversible by the final deprotonation step 2. The basic conditions convert the lipophilic ester into a water-soluble carboxylate salt. Subsequent acidification yields the target free carboxylic acid, which can be easily isolated via organic extraction 3.
The Causality of Reagent Selection: LiOH in THF/Water
In modern synthetic protocols, the combination of Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF) and water mixture is the gold standard for ester hydrolysis 4. The rationale behind this specific reagent choice is multifold:
Cationic Coordination: The small, highly charged lithium cation (
Li+
) acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the hydroxide ion 5.
Solvent Synergy: Methyl 2-(4-methylphenyl)propanoate is highly lipophilic and insoluble in pure water. THF acts as a miscible organic co-solvent that completely dissolves the ester, while water dissolves the LiOH and stabilizes the resulting carboxylate salt. A typical ratio of THF:MeOH:H
2
O (3:1:1) ensures a monophasic reaction environment, maximizing the reaction rate and preventing substrate partitioning.
Reaction Workflow & Pathway
Workflow of the base-catalyzed hydrolysis of methyl 2-(4-methylphenyl)propanoate.
Dissolve 1.0 equivalent of methyl 2-(4-methylphenyl)propanoate in a solvent mixture of THF and MeOH (3:1 v/v). Causality: The addition of MeOH aids in the solvation of the tetrahedral intermediate and prevents the premature precipitation of the lithium salt during the reaction.
In a separate flask, dissolve 2.5 equivalents of
LiOH⋅H2O
in deionized water (equal in volume to the MeOH used).
Add the aqueous LiOH solution dropwise to the stirring organic solution at
0∘C
(ice bath) to control any initial exotherm, then allow the mixture to warm to room temperature (
20−25∘C
).
Step 2: Reaction Monitoring
4. Stir the reaction mixture vigorously for 2 to 4 hours.
5. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an eluent of 4:1 Hexanes/EtOAc. The starting ester will appear as a high-
Rf
spot, while the carboxylate salt will remain completely at the baseline. Self-Validation: The complete disappearance of the high-
Rf
spot confirms 100% conversion to the intermediate salt.
Step 3: Workup and Acidification
6. Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the volatile organic solvents (THF and MeOH). Crucial Step: Removing the organic solvents prevents the target acid from partitioning into an organic phase prematurely during the acidification step.
7. Dilute the remaining aqueous residue with additional deionized water and wash once with a small amount of diethyl ether or dichloromethane (DCM). Discard the organic wash. Causality: This extracts any unreacted ester or non-polar impurities, ensuring high purity of the final product.
8. Cool the aqueous layer in an ice bath and slowly add 1M HCl dropwise under continuous stirring until the pH reaches ~2.0.
9. Observation: The solution will turn cloudy as the free 2-(4-methylphenyl)propanoic acid precipitates out of the aqueous phase.
Step 4: Extraction and Isolation
10. Extract the acidified aqueous layer three times with Ethyl Acetate (EtOAc).
11. Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and HCl.
12. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the pure 2-(4-methylphenyl)propanoic acid as a white to off-white solid.
Quantitative Data & Condition Optimization
The choice of base and solvent system directly impacts the yield and reaction time. The table below summarizes comparative data for the hydrolysis of arylpropanoic esters to guide protocol scaling and optimization.
Base (Equiv)
Solvent System
Temp (
∘C
)
Time (h)
Yield (%)
Mechanistic Observation
NaOH (2.0)
EtOH /
H2O
(1:1)
80 (Reflux)
4.0
85
Harsh conditions; potential for side reactions if base-sensitive impurities are present.
KOH (2.0)
MeOH /
H2O
(2:1)
35
1.5
88
Fast reaction, but potassium salts can be highly hygroscopic during intermediate steps.
LiOH (2.5)
THF / MeOH /
H2O
(3:1:1)
25 (RT)
2.0
>95
Optimal;
Li+
coordination accelerates nucleophilic attack at room temperature.
LiOH (2.5)
THF /
H2O
(2:1)
25 (RT)
3.0
92
Slight biphasic character depending on concentration; requires vigorous stirring.
Table 1: Comparison of saponification conditions for arylpropanoic acid derivatives.
Analytical Validation
To ensure the integrity of the synthesized 2-(4-methylphenyl)propanoic acid, the following analytical checks should be performed:
1
H NMR (
CDCl3
): Look for the complete disappearance of the sharp singlet at ~3.6 ppm corresponding to the methoxy (
−OCH3
) group of the starting ester. The appearance of a broad singlet far downfield (~11-12 ppm) confirms the presence of the carboxylic acid proton (
−COOH
).
IR Spectroscopy: The carbonyl stretch (
C=O
) will shift from ~1735
cm−1
(ester) to ~1705
cm−1
(hydrogen-bonded acid), accompanied by a broad
O−H
stretch spanning 2500-3300
cm−1
.
Application Notes and Protocols for the Use of Methyl 2-(4-methylphenyl)propanoate in Profen Analog Synthesis
Introduction: The Versatility of Profen Analogs in Drug Discovery The "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), characterized by the 2-arylpropionic acid scaffold, represents a cornerstone of mode...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of Profen Analogs in Drug Discovery
The "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), characterized by the 2-arylpropionic acid scaffold, represents a cornerstone of modern pharmacotherapy for pain and inflammation. Ibuprofen, naproxen, and ketoprofen are household names, valued for their efficacy in inhibiting cyclooxygenase (COX) enzymes. However, the therapeutic window of these drugs is often limited by gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of COX-1 and COX-2 isoforms.[1][2] This has spurred extensive research into the synthesis of novel profen analogs with improved selectivity, enhanced potency, and reduced toxicity.[3][4]
Methyl 2-(4-methylphenyl)propanoate, a key ester intermediate, serves as a versatile and economically significant starting material for the synthesis of a diverse array of profen analogs. Its strategic position allows for facile modification of the carboxyl functional group, enabling the exploration of a wide chemical space. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl 2-(4-methylphenyl)propanoate in the synthesis of various profen analogs, including amides, esters, and alcohols. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the rationale behind the experimental choices.
Physicochemical Properties of Methyl 2-(4-methylphenyl)propanoate
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
Soluble in most organic solvents (e.g., DCM, THF, methanol, ethanol). Insoluble in water.
Synthetic Pathways from Methyl 2-(4-methylphenyl)propanoate
The methyl ester of 2-(4-methylphenyl)propanoic acid is a branch point for several synthetic routes. The primary transformations involve hydrolysis to the parent carboxylic acid, direct amidation, transesterification to other esters, and reduction to the corresponding primary alcohol.
Technical Support Center: Troubleshooting Impurities in Methyl 2-(4-methylphenyl)propanoate Extraction
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl 2-(4-methylphenyl)propanoate. The synthesis, commonl...
Author: BenchChem Technical Support Team. Date: April 2026
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl 2-(4-methylphenyl)propanoate. The synthesis, commonly achieved via Fischer esterification of 2-(4-methylphenyl)propanoic acid with methanol, is an equilibrium-driven process where meticulous extraction is paramount for achieving high purity.[1][2][3] This document provides a structured, question-and-answer-based approach to proactively prevent and reactively solve common challenges encountered during the liquid-liquid extraction phase, ensuring the integrity of your final product.
This section addresses common queries and foundational knowledge to help you design a robust extraction protocol from the outset.
Q1: What are the most probable impurities I should anticipate in my crude product?
A1: Understanding potential impurities is the first step toward effective removal. Your crude methyl 2-(4-methylphenyl)propanoate is likely to contain:
Unreacted Starting Material: The most common impurity is the starting material, 2-(4-methylphenyl)propanoic acid, due to the reversible nature of Fischer esterification.[2][4]
Water: A byproduct of the esterification reaction and introduced during the aqueous workup.
Acid Catalyst: Residual strong acid (e.g., H₂SO₄, p-TsOH) used to catalyze the reaction.
Workup Solvents: Trace amounts of the extraction solvent (e.g., diethyl ether, ethyl acetate) and washing solutions.
Side-Reaction Products: While less common with methanol, potential minor byproducts could include ethers or products from impurities present in the initial carboxylic acid starting material.[5]
Q2: How can I optimize my extraction workflow to minimize impurities from the start?
A2: A well-planned extraction is your best defense.
Drive the Equilibrium: To minimize unreacted starting material, use a large excess of the alcohol (methanol) and consider methods for water removal during the reaction itself, such as a Dean-Stark apparatus.[1][3][6]
Perform an Acid-Base Wash: The cornerstone of purification is an acid-base liquid-liquid extraction. Washing the organic layer with a mild base will convert the acidic carboxylic acid impurity into its water-soluble carboxylate salt, which is then partitioned into the aqueous phase.[7]
Use Brine Washes: Before drying, wash the organic layer with a saturated sodium chloride solution (brine). This helps remove the bulk of dissolved water and can aid in breaking up minor emulsions.[8]
Ensure Thorough Drying: Use a sufficient amount of an appropriate anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to eliminate all residual water before solvent evaporation.[7][9]
Q3: What is the specific chemical purpose of each step in a standard aqueous workup?
A3: Each step has a distinct chemical function designed to remove a specific class of impurity.
Step
Reagent/Action
Purpose & Underlying Principle
1. Quenching
Addition of Water
Dilutes the reaction mixture and separates the bulk of the water-soluble components (excess methanol, acid catalyst) from the organic product.
2. Extraction
Immiscible Organic Solvent (e.g., Ethyl Acetate)
The non-polar ester product has a higher affinity for the organic solvent than the aqueous phase, allowing for its physical separation.
3. Basic Wash
Saturated Sodium Bicarbonate (NaHCO₃) Solution
Neutralization & Impurity Removal: NaHCO₃ neutralizes the strong acid catalyst and deprotonates the unreacted carboxylic acid (pKa ~4.5), forming the highly water-soluble sodium carboxylate salt, which is then extracted into the aqueous layer.
4. Brine Wash
Saturated Sodium Chloride (NaCl) Solution
Pre-Drying & Emulsion Breaking: Reduces the solubility of water in the organic layer ("salting out") and increases the ionic strength of the aqueous phase, which helps destabilize and break emulsions.[10]
5. Drying
Anhydrous Sodium Sulfate (Na₂SO₄)
Final Water Removal: The anhydrous salt physically binds to water molecules dissolved in the organic solvent, forming hydrates that can be removed by filtration.
6. Evaporation
Rotary Evaporator
Removes the volatile organic solvent, leaving behind the purified, non-volatile ester product.
Section 2: Reactive Troubleshooting Guide for Common Extraction Issues
This section provides direct answers and protocols for specific problems encountered during the extraction process.
Issue 1: My final product is contaminated with the starting carboxylic acid.
Question: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm, and my GC-MS analysis indicates the presence of a compound with a mass corresponding to 2-(4-methylphenyl)propanoic acid. How do I remove this acidic impurity?
Answer: This is the most common impurity issue and is caused by either an incomplete reaction or an inefficient basic wash. The acidic proton of the carboxylic acid is easily identifiable in NMR. To remove it, a remedial acid-base extraction is necessary.
Protocol: Remedial Basic Wash
Re-dissolve: Dissolve your crude ester product in a suitable organic solvent, such as diethyl ether or ethyl acetate (use approximately 10-20 mL of solvent per gram of crude product).
Transfer: Transfer the solution to a separatory funnel.
First Basic Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently several times, venting frequently to release the CO₂ gas that forms from the acid-base reaction. Do not shake vigorously , as this can induce emulsion formation.[10]
Separate: Allow the layers to separate fully. Drain the lower aqueous layer.
Second Basic Wash: Repeat the wash with a fresh portion of NaHCO₃ solution. You should observe less CO₂ evolution this time. Separate the layers.
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution to remove residual water and dissolved bicarbonate.
Dry and Concentrate: Drain the organic layer into a clean flask, dry it thoroughly with anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.
Causality: The sodium bicarbonate deprotonates the carboxylic acid, forming the sodium 2-(4-methylphenyl)propanoate salt. This ionic salt is highly soluble in the aqueous phase and insoluble in the organic solvent, effectively pulling the impurity out of your product layer.
Issue 2: A persistent emulsion has formed between the aqueous and organic layers.
Question: My layers are not separating, and a thick, cloudy interface is present. How can I break this emulsion and proceed with my extraction?
Answer: Emulsion formation is common when the extraction involves compounds that can act as surfactants or when the mixture is agitated too aggressively.[10] Here are several methods to resolve the issue, from simplest to most effective:
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
Gentle Swirling: Gently swirl the funnel in a circular motion. This can help the droplets coalesce without introducing more energy to sustain the emulsion.
Addition of Brine: Add a significant volume of saturated NaCl solution. This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic phase. This is the most common and effective chemical method.[10]
Filtration: Drain the entire mixture and pass it through a plug of glass wool or Celite in a filter funnel. This can physically disrupt the emulsion droplets.
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes will force the denser layer to the bottom.[11]
Prevention is Key: To prevent emulsions, use gentle, repeated inversions (swirling) of the separatory funnel for mixing rather than vigorous shaking.[10]
Issue 3: My final yield is much lower than expected.
Question: After completing the workup, I'm left with very little of my target ester. What are the most likely causes of this product loss?
Answer: Significant product loss can be attributed to chemical, mechanical, or procedural issues.
Incomplete Reaction: As Fischer esterification is an equilibrium, the reaction may not have gone to completion.[4] Re-evaluate your reaction time, catalyst amount, and consider using a large excess of methanol to push the equilibrium towards the product.[6]
Ester Hydrolysis: Your product can be hydrolyzed back to the starting carboxylic acid during the workup.[12] This can happen if the product has prolonged contact with either the acidic aqueous phase or, more significantly, the basic wash solution, especially if heat is generated. Perform your washes efficiently and without delay.
Incomplete Extraction: The product may not have been fully extracted from the aqueous layer. Perform multiple extractions (e.g., 3 times) with the organic solvent, as this is more effective than a single extraction with the same total volume.
Poor Phase Separation: If an emulsion was present or the layers were not allowed to separate completely, you may have inadvertently discarded a portion of the organic layer containing your product.
Issue 4: My final product is cloudy or contains water.
Question: My isolated oil is hazy, and the ¹H NMR spectrum has a broad peak around 1.5-2.0 ppm, indicating water. How can I ensure my product is dry?
Answer: This is a clear indication of inadequate drying of the organic layer before solvent removal. Water is a byproduct of the reaction and is introduced in large amounts during the workup.
Protocol: Effective Drying of the Organic Phase
Pre-dry with Brine: Always wash the organic layer with brine as the final step before adding a drying agent. This removes the majority of the dissolved water.
Choose Your Agent: Anhydrous sodium sulfate (Na₂SO₄) is a good, neutral choice. Anhydrous magnesium sulfate (MgSO₄) is faster and has a higher capacity but is slightly acidic.
Add Sufficient Amount: Add the drying agent to the organic solution with stirring. Keep adding until some of the agent no longer clumps together at the bottom of the flask and flows freely as a powder. This "snow globe" effect indicates that all the water has been absorbed.
Allow Sufficient Time: Let the solution stand over the drying agent for at least 10-15 minutes to ensure complete water removal.
Filter: Decant or filter the dried solution away from the drying agent before concentrating. Never heat a solution with the drying agent still present.
Section 3: Analytical Data for Purity Assessment
Use the following table to help identify your product and potential impurities through ¹H NMR spectroscopy. Chemical shifts are approximate and can vary based on the solvent used (typically CDCl₃).
LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
Google Patents. (2013). CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
NP-MRD. (2022). Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279). Retrieved from [Link]
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate. Retrieved from [Link]
ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Technical Support Center: Purification of Crude Methyl 2-(4-methylphenyl)propanoate
Welcome to the Technical Support Center for the isolation and purification of methyl 2-(4-methylphenyl)propanoate (CAS: 79443-97-3). This compound—often synthesized as a critical intermediate for nonsteroidal anti-inflam...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of methyl 2-(4-methylphenyl)propanoate (CAS: 79443-97-3). This compound—often synthesized as a critical intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs) or fragrance derivatives—presents unique purification challenges following acid-catalyzed esterification.
Crude reaction mixtures typically contain unreacted 2-(4-methylphenyl)propanoic acid, acidic catalysts (e.g., sulfuric acid or p-toluenesulfonic acid), residual methanol, and trace oxidation byproducts. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to achieve high-purity yields.
Part 1: Quantitative Data & Physical Properties
Before initiating any purification workflow, it is critical to understand the physical and chromatographic behavior of the target molecule.
Q1: My crude product contains a large amount of unreacted 2-(4-methylphenyl)propanoic acid. Why should I use sodium bicarbonate (
NaHCO3
) instead of sodium hydroxide (
NaOH
) to remove it?A (Causality): The goal of the alkaline wash is to deprotonate the carboxylic acid (pKa ~4.5) so it partitions into the aqueous phase as a water-soluble sodium salt.
NaOH
is a strong, highly nucleophilic base that can easily cause unwanted saponification—hydrolyzing your newly formed ester back into the starting acid and methanol.
NaHCO3
is a weak base (aqueous pH ~8.3) that is perfectly calibrated to neutralize the acid without attacking the ester carbonyl, preserving your product yield.
Q2: I am observing a stubborn emulsion during the aqueous washing steps. How do I break it?A (Causality): Emulsions frequently occur when trace amounts of unreacted acid act as mild surfactants, trapping water in the organic layer. To break the emulsion, add saturated aqueous sodium chloride (brine). The high ionic strength of the brine drastically increases the polarity of the aqueous phase, decreasing the solubility of organic compounds in the water layer (the "salting-out" effect) and forcing the two phases to separate cleanly.
Q3: Can I purify methyl 2-(4-methylphenyl)propanoate by standard atmospheric distillation?A (Causality): No. Esters with benzylic protons are susceptible to thermal degradation, oxidation, or polymerization at highly elevated temperatures. While the atmospheric boiling point of this compound is over 230 °C, applying a vacuum of 13 Torr lowers the boiling point to a gentle 111–112 °C[2]. Vacuum distillation is strictly required to preserve the structural integrity of the ester and prevent the formation of dark, tarry byproducts.
Q4: My NMR spectrum shows residual methanol and water. How do I ensure the product is completely dry prior to distillation?A (Causality): Methanol is highly miscible with water. Washing the organic phase with copious amounts of distilled water will pull the methanol into the aqueous layer. To remove residual water, the organic layer must be dried over a desiccant like anhydrous sodium sulfate (
Na2SO4
). The desiccant chemically binds to water molecules to form a solid hydrate, effectively stripping moisture from the organic solvent.
This protocol removes the acid catalyst, unreacted starting material, and methanol.
Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with an organic solvent of low water solubility (e.g., Ethyl Acetate or Diethyl Ether) at a ratio of 3 mL solvent per 1 g of crude.
Water Wash: Add an equal volume of distilled water. Stopper, invert, and gently vent. Shake mildly, allow the layers to separate, and drain the lower aqueous layer. (Removes bulk methanol and acid catalyst).
Alkaline Wash: Slowly add an equal volume of saturated aqueous
NaHCO3
. Caution:CO2
gas will evolve rapidly. Swirl gently before stoppering, and vent immediately after the first inversion.
Self-Validation Check (Critical): After draining the aqueous layer, test it with pH indicator paper. The aqueous extract must test basic (pH 8–9). If it reads acidic or neutral, unreacted acid remains in your organic layer. Repeat Step 3 until the aqueous waste remains basic.
Brine Wash: Wash the organic layer with saturated
NaCl
(brine) to break any micro-emulsions and pre-dry the solvent.
Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous
Na2SO4
sequentially while swirling.
Self-Validation Check: The drying agent will initially clump. Continue adding until the newly added powder flows freely like sand. This visual cue validates that all water has been absorbed.
Concentration: Filter off the solid hydrate and concentrate the organic filtrate under reduced pressure on a rotary evaporator to yield the crude isolated ester.
Protocol B: Vacuum Distillation
This protocol isolates the pure ester from heavy byproducts and trace solvent.
Setup: Transfer the dried crude ester to a round-bottom flask. Equip it with a short-path distillation head, a thermometer, and a receiving flask submerged in an ice bath. Add a PTFE-coated magnetic stir bar to prevent bumping.
Vacuum Application: Apply a stable vacuum (target 13 Torr) before applying heat. Heating prior to vacuum application causes sudden, violent solvent evaporation (bumping) that will contaminate your receiving flask.
Fraction Collection: Gradually increase the oil bath temperature. Discard the initial forerun (typically residual EtOAc or trace water). Collect the main fraction when the vapor temperature stabilizes at 111–112 °C[2].
Self-Validation Check (Critical): Validate the purity of the distilled fraction by spotting it on a silica gel TLC plate alongside a sample of the crude mixture. Elute with 9:1 Hexane:Ethyl Acetate. The pure fraction must show a single, clean spot (R_f ~0.6) under 254 nm UV light, confirming the total absence of baseline impurities (free acid).
Part 4: Purification Workflow Visualization
Figure 1: Step-by-step liquid-liquid extraction and distillation workflow for ester purification.
References
Methyl 2-(4-methylphenyl)propanoate | C11H14O2 | CID 9855633 - PubChem - NIH. National Center for Biotechnology Information.
79443-97-3 | CAS DataBase - ChemicalBook. ChemicalBook.
Technical Support Center: Chiral Resolution of Methyl 2-(4-methylphenyl)propanoate
Welcome to the technical support center for the chiral resolution of methyl 2-(4-methylphenyl)propanoate, a common precursor and analogue in the synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs). T...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chiral resolution of methyl 2-(4-methylphenyl)propanoate, a common precursor and analogue in the synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental hurdles.
Part 1: Method Selection Guide
Choosing the right resolution strategy is critical for efficiency, scalability, and achieving the desired enantiopurity. The primary methods for resolving methyl 2-(4-methylphenyl)propanoate and similar 2-arylpropionic acid derivatives are Enzymatic Kinetic Resolution (EKR), Chiral Chromatography (HPLC/SFC), and Diastereomeric Salt Crystallization.
Q1: What are the key factors to consider when choosing a chiral resolution technique for my scale?
A1: The choice of technique is fundamentally driven by your experimental goals and available resources.
Analytical to Milligram Scale: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are ideal. They offer rapid method development and high-purity separations, making them perfect for generating analytical standards or small quantities of material for initial studies.[1][2]
Gram to Kilogram Scale (Process Development): Enzymatic Kinetic Resolution (EKR) and Diastereomeric Salt Crystallization become more viable and cost-effective.[1][3][4] EKR is highly selective and operates under mild conditions, while crystallization is a robust, well-established industrial technique.[1][4][5] Preparative SFC is also emerging as a powerful, green alternative for larger scales.[6][7]
Q2: My primary goal is to obtain both enantiomers with high purity (>99% ee). Which method is best?
A2:
Chromatographic methods (HPLC/SFC) are superior for obtaining both enantiomers at high purity simultaneously from a single process. Modern chiral stationary phases (CSPs) provide excellent separation for profen analogues.[8][9]
Enzymatic Kinetic Resolution (EKR) theoretically has a maximum yield of 50% for a single enantiomer, as it selectively transforms one enantiomer, leaving the other behind.[10] To obtain the second enantiomer, you would need to chemically hydrolyze the unreacted ester after separation.
Diastereomeric Salt Crystallization also separates one diastereomer, leaving the other in the mother liquor. Recovering the second enantiomer from the liquor often requires additional purification steps.[11]
Q3: What are the "green chemistry" implications of these methods?
A3:
Supercritical Fluid Chromatography (SFC) is considered the greenest option. It primarily uses supercritical CO2 as the mobile phase, drastically reducing the consumption of toxic organic solvents like hexane.[2][6][7]
Enzymatic Resolution is also environmentally friendly. Enzymes are biodegradable catalysts that operate in aqueous solutions or minimal organic solvent under mild temperature and pH conditions.[10][12]
HPLC and Diastereomeric Crystallization typically require significant volumes of organic solvents, making them less green in comparison.[1]
Decision Workflow for Method Selection
Caption: Decision workflow for selecting a chiral resolution technique.
Part 2: Enzymatic Kinetic Resolution (EKR) Guide
EKR using lipases is a highly effective method for resolving 2-arylpropionic esters. The enzyme selectively hydrolyzes one enantiomer (typically the (S)-enantiomer for profens) into the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.
Troubleshooting Guide - EKR
Q: My reaction has stalled at ~50% conversion, but the enantiomeric excess (ee) of my remaining ester is low. What's wrong?
A: This is a classic sign of low enzyme enantioselectivity (low E-value). The enzyme is hydrolyzing both enantiomers, just at slightly different rates.
Cause 1: Suboptimal Temperature. Lipase selectivity is highly temperature-dependent. An increase in temperature can sometimes increase the reaction rate but decrease enantioselectivity.[13]
Solution: Perform the resolution at a lower temperature (e.g., room temperature or 4°C). This may require longer reaction times but can dramatically improve the E-value.[5]
Cause 2: Incorrect Solvent System. While often performed in a buffered aqueous solution, co-solvents can be necessary to solubilize the substrate. However, the wrong co-solvent can denature the enzyme or alter its conformation, reducing selectivity.[14]
Solution: Screen different organic co-solvents that are known to be compatible with lipases, such as t-butanol, methyl tert-butyl ether (MTBE), or toluene. Minimize the co-solvent concentration to the lowest level required for substrate solubility.
Cause 3: pH Drift. The hydrolysis of the ester produces a carboxylic acid, which will lower the pH of the medium. Most lipases have an optimal pH range (typically pH 7-8). A significant drop in pH can inhibit or inactivate the enzyme.
Solution: Use a pH-stat/autotitrator to maintain a constant pH by the controlled addition of a base (e.g., 0.1 M NaOH). Alternatively, use a higher concentration of a robust buffer (e.g., 0.5 M phosphate buffer).
Q: The reaction is very slow or not starting at all. What should I check?
A: This indicates a problem with enzyme activity.
Cause 1: Inactive Enzyme. The enzyme may have been improperly stored or may have degraded over time.
Solution: Test the enzyme activity with a standard substrate (e.g., p-nitrophenyl acetate) to confirm it is active. Always use a fresh batch of enzyme if activity is suspect.
Cause 2: Insufficient Interfacial Area. Lipases are activated at the interface between an aqueous and an organic phase (or insoluble substrate).[15] If the substrate is poorly dispersed, the reaction rate will be low.
Solution: Increase the stirring rate to ensure a fine emulsion is formed. The use of immobilized enzymes, like Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), provides a large surface area and can significantly enhance reaction rates.[12]
Cause 3: Product Inhibition. At high concentrations, the alcohol generated from the hydrolysis (methanol) or the carboxylic acid product can inhibit the enzyme.[14]
Solution: Consider in-situ product removal techniques if inhibition is suspected, though this is less common in simple hydrolysis. For transesterification reactions, using an irreversible acyl donor like vinyl acetate can circumvent this issue.[14]
EKR Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution and product separation.
Protocol: Lipase-Catalyzed Hydrolysis of Methyl 2-(4-methylphenyl)propanoate
Setup: To a temperature-controlled reaction vessel, add racemic methyl 2-(4-methylphenyl)propanoate (1.0 eq) and a 0.2 M phosphate buffer solution (pH 7.5, ~10-20 volumes).
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), at a loading of 10-20% (w/w) relative to the substrate.
Reaction: Stir the mixture vigorously at 40°C. Maintain the pH at 7.5 using a pH-stat that automatically adds 0.1 M NaOH solution.
Monitoring: Monitor the reaction progress by tracking the consumption of NaOH. The reaction is complete when 0.5 equivalents of NaOH have been added (indicating 50% conversion). Alternatively, take aliquots, extract with a solvent (e.g., MTBE), and analyze by chiral HPLC to determine both conversion and the ee of the remaining ester.
Workup:
Filter off the immobilized enzyme (it can often be washed and reused).
Separate the aqueous and organic layers (if any). Extract the aqueous layer with ethyl acetate (3x volumes).
Combine the organic layers. This contains the unreacted (R)-ester. Wash with brine, dry over Na2SO4, and concentrate in vacuo.
Acidify the aqueous layer to pH 2 with 1 M HCl. Extract with ethyl acetate (3x volumes). This fraction contains the (S)-acid. Wash the combined organic layers with brine, dry, and concentrate.
Analysis: Determine the enantiomeric excess of both the recovered ester and the product acid using a suitable chiral HPLC or SFC method.
Part 3: Chiral Chromatography Guide (HPLC/SFC)
Chiral chromatography is the most direct method for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Troubleshooting Guide - Chiral Chromatography
Q: I'm not seeing any separation (co-elution) of my enantiomers. What should I try first?
A: This is a selectivity problem. The chosen column and mobile phase are not suitable.
Cause 1: Incorrect CSP. The most critical factor in a chiral separation is the choice of the CSP.[9] For 2-arylpropionic acids and their esters, polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are excellent starting points.[8]
Solution: Screen a set of diverse chiral columns. A standard screening protocol would include 2-4 polysaccharide columns under normal phase, polar organic, and reversed-phase conditions.[16]
Cause 2: Incorrect Mobile Phase Mode. The selectivity of a CSP can change dramatically with the mobile phase.
Solution: If normal phase (e.g., hexane/isopropanol) fails, try polar organic mode (e.g., methanol or acetonitrile) or reversed-phase (e.g., acetonitrile/water). Adding an acidic (for acids) or basic (for bases) additive (e.g., 0.1% TFA or DEA) is often crucial for good peak shape and selectivity.[8]
Q: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A: Poor resolution can be an issue of efficiency, selectivity, or retention. You can systematically optimize these parameters.
Cause 1: Mobile Phase Composition is Not Optimal.
Solution: Fine-tune the ratio of your mobile phase components. In normal phase, decreasing the alcohol modifier (e.g., from 20% isopropanol to 10%) will generally increase retention and often improve resolution, at the cost of longer run times.[16]
Cause 2: Temperature is Not Optimal.
Solution: Vary the column temperature. Lowering the temperature often increases selectivity and improves resolution, while increasing it can improve peak shape and efficiency. There is usually a "sweet spot" that must be determined empirically.[17]
Cause 3: Flow Rate is Too High.
Solution: Reduce the flow rate. While this will increase the analysis time, it can improve the efficiency of the separation (increase the number of theoretical plates) and thus enhance resolution.
Q: Why is Supercritical Fluid Chromatography (SFC) often recommended for chiral separations?
A: SFC has several key advantages over HPLC for chiral separations:[6]
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure, leading to faster separations and higher throughput.[2][7][18]
Cost & Environment: Replacing large volumes of organic solvents with inexpensive, non-toxic CO2 makes SFC both greener and more economical, especially at preparative scale.[6][18]
Efficiency: The high diffusivity of solutes in the supercritical mobile phase often leads to sharper peaks and higher column efficiency.[2]
Data Summary: Typical Chiral Chromatography Conditions
Parameter
HPLC (Normal Phase)
SFC
Chiral Stationary Phase
Chiralcel® OD-H, Chiralpak® AD-H
Chiralcel® OD-3, Chiralpak® AD-3
Mobile Phase
Hexane / Isopropanol (e.g., 90:10 v/v)
CO2 / Methanol (e.g., 85:15 v/v)
Additive
0.1% Trifluoroacetic Acid (TFA)
0.1% Trifluoroacetic Acid (TFA)
Flow Rate
1.0 mL/min
3.0 mL/min
Temperature
25 °C
40 °C
Detection
UV at 254 nm
UV at 254 nm
Note: These are representative starting conditions and require optimization for the specific analyte.
References
Troubleshooting low yield in enzymatic resolution of 3-quinuclidinol - Benchchem. (n.d.).
Cianci, M., et al. (2015). Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation. Journal of Lipid Research, 56(12), 2337-2345.
Piegat, A., et al. (n.d.). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Journal of Polymers and the Environment.
Lipase‐catalyzed hydrolysis of (+,‐)‐2‐(4‐MP)PPAME in buffer medium. (2020). ResearchGate.
Molecular recognition of an acyl–enzyme intermediate on the lipase B from Candida antarctica. (n.d.). Catalysis Science & Technology (RSC Publishing).
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2015). FAGG.
Study of the removal of allyl esters by Candida antarctica lipase B (CAL-B) and pig liver esterase. (n.d.). Journal of Molecular Catalysis B: Enzymatic.
Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. (2020). MDPI.
Glycerolysis of Esters with Candida antarctica Lipase B in Glycerol. (n.d.). Walsh Medical Media.
Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. (n.d.). PubMed.
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020). MDPI.
High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. (2020). ACS Publications.
Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. (n.d.). Semantic Scholar.
Chiral Separations: Using SFC to Unlock Purification Potential. (2023). YouTube.
A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). LCGC International.
Advanced Chiral Resolution and Purification Strategies. (2026). Arborpharmchem.
Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International.
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
Troubleshooting diastereomeric salt crystallization for chiral resolution. (n.d.). Benchchem.
Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac.
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.
Schuenck-Rodrigues, R. A. (2022). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Pubtexto.
solvent selection for methyl 2-(4-methylphenyl)propanoate crystallization
Topic: Solvent Selection and LLPS Avoidance for Methyl 2-(4-methylphenyl)propanoate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Solvent Selection and LLPS Avoidance for Methyl 2-(4-methylphenyl)propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing challenges in crystallizing methyl 2-(4-methylphenyl)propanoate. Because this compound is a highly lipophilic, low-melting ester with significant conformational flexibility, it frequently resists traditional crystallization. Instead, it forms a stubborn emulsion—a phenomenon known as "oiling out."
This guide provides field-proven solvent selection strategies, thermodynamic insights, and self-validating protocols to ensure high-purity crystalline recovery.
PART 1: The Thermodynamics of "Oiling Out"
Before selecting a solvent, you must understand the causality behind the failure of this compound to crystallize. When cooling a solution of methyl 2-(4-methylphenyl)propanoate, the system often crosses the binodal curve (miscibility gap) before reaching the critical supersaturation required for solid nucleation ()[1].
This causes the single liquid phase to undergo Liquid-Liquid Phase Separation (LLPS) , splitting into a solute-rich oil and a solute-lean solvent phase ()[2]. The oil droplets act as a highly effective solvent for structurally similar impurities, severely compromising the purity of the final product if it eventually solidifies ()[3]. Furthermore, the high molecular mobility within the oil phase kinetically hinders the rigid arrangement required for crystal lattice formation[4].
Thermodynamic pathways illustrating Liquid-Liquid Phase Separation (LLPS) versus crystallization.
PART 2: Solvent Selection Matrix
To prevent LLPS, the solvent must provide a shallow solubility curve, allowing the system to build supersaturation without hitting the miscibility gap ()[5]. Below is the quantitative and qualitative data summary for solvent selection specific to methyl 2-(4-methylphenyl)propanoate.
Solvent System
Solubilizing Power
LLPS (Oiling) Risk
Recommended Use Case
Mechanistic Rationale
Heptane / Hexane
Low to Moderate
Low
Primary cooling crystallization
Non-polar nature matches the ester's lipophilicity, suppressing the miscibility gap below the nucleation temperature.
Isopropanol (IPA)
Moderate
Medium
Low-temperature crystallization
Good balance of solubility and volatility; requires sub-ambient cooling and strict seeding to avoid oiling.
Ethyl Acetate / Heptane
High (in EtOAc)
Low
Antisolvent crystallization
EtOAc provides excellent initial dissolution; non-polar heptane acts as a gentle antisolvent without triggering LLPS.
Ethanol / Water
Mod to High
Very High
Not Recommended
Water drastically increases the miscibility gap, forcing the system into spinodal decomposition before nucleation[5].
PART 3: Self-Validating Experimental Protocol
For lipophilic esters, Seeding-Assisted Cooling Crystallization in Heptane is the most reliable method. This protocol is designed as a self-validating system: if visual checkpoints fail, the process is immediately halted and corrected.
Step-by-step experimental workflow for seeding-assisted cooling crystallization in heptane.
Step-by-Step Methodology:
Dissolution: Suspend crude methyl 2-(4-methylphenyl)propanoate in 5-7 volumes of Heptane. Heat to 40°C with moderate agitation (250 rpm).
Self-Validating Check: The solution must become completely transparent. If a second liquid phase remains at the bottom, add Heptane in 0.5 volume increments until a single phase is achieved.
Polish Filtration: Pass the warm solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove foreign particulates that could trigger premature, uncontrolled nucleation.
Controlled Cooling: Cool the solution at a strict rate of 0.1 °C/min to 15°C.
Self-Validating Check: The solution must remain optically clear. If a blueish opalescence or milky cloudiness appears, LLPS has begun[2]. Immediately reheat to 40°C, add 10% more heptane, and restart cooling.
Seeding (Critical): At 15°C (within the metastable zone), introduce 1-2% w/w of pure methyl 2-(4-methylphenyl)propanoate seed crystals.
Aging and Deep Cooling: Hold the temperature at 15°C for 2 hours to allow the seed bed to grow and consume supersaturation, safely bypassing the LLPS boundary. Afterward, cool at 0.1 °C/min to 0°C.
Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 1 volume of pre-chilled (-10°C) heptane to remove mother liquor impurities, then dry under vacuum at room temperature.
PART 4: Troubleshooting FAQs
Q: My solution turned milky white at 25°C. Is this nucleation?A: Likely not. True nucleation of this compound typically appears as distinct, glittering particles. A milky, opaque appearance in low-melting esters indicates an emulsion caused by LLPS[2]. Action: Reheat the mixture until clear, adjust your solvent ratio (add more solvent), and ensure you are cooling at a slower rate while seeding at a slightly higher temperature.
Q: How do I select an antisolvent that won't cause oiling out?A: Avoid highly polar antisolvents (like water) if using a water-miscible solvent (e.g., Ethanol). Water drastically increases the miscibility gap and forces the system into the spinodal decomposition region[5]. Instead, pair a highly soluble solvent like Ethyl Acetate with a non-polar antisolvent like Heptane. This maintains a narrower miscibility gap while effectively lowering solubility.
Q: I don't have seed crystals because this is my first successful batch. What do I do?A: You must generate initial seeds via "crash cooling." Take a highly concentrated 1 mL micro-sample of your solution and plunge it into a dry-ice/acetone bath, or vigorously scratch the inside of the glass vial with a glass rod. Once a few crude crystals form, harvest them immediately and use them to seed your main, controlled batch at 15°C.
Q: Why is my filtered product melting into an oil at room temperature?A: If the product melts upon isolation, it is likely heavily contaminated with impurities that are depressing its already low melting point (a phenomenon exacerbated if the product crystallized after oiling out)[3]. You must recrystallize the batch using the strict seeding protocol above to reject these impurities and elevate the melting point to its true theoretical value.
References
Oiling Out in Crystallization. Mettler Toledo.[Link]
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development (ACS Publications).[Link]
Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals (MDPI).[Link]
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development (ACS Publications).[Link]
preventing hydrolysis during methyl 2-(4-methylphenyl)propanoate storage
This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability of methyl 2-(4-methylphenyl)propanoate by preventing hydrolysis. Proper storage is critical to main...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability of methyl 2-(4-methylphenyl)propanoate by preventing hydrolysis. Proper storage is critical to maintaining the purity and efficacy of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis in the context of methyl 2-(4-methylphenyl)propanoate?
A1: Hydrolysis is a chemical reaction where a water molecule breaks down the ester bond in methyl 2-(4-methylphenyl)propanoate. This reaction results in the formation of 2-(4-methylphenyl)propanoic acid and methanol.[1] This degradation compromises the purity of the material, potentially impacting experimental outcomes.
Q2: What are the primary factors that accelerate the hydrolysis of this ester?
A2: The primary catalysts for the hydrolysis of esters like methyl 2-(4-methylphenyl)propanoate are the presence of water, acids, and bases.[2][3][4] Even trace amounts of moisture or acidic/basic contaminants can significantly increase the rate of degradation over time.[5][6]
Q3: How can I visually detect if my sample has undergone significant hydrolysis?
A3: While subtle degradation may not be visible, significant hydrolysis can sometimes lead to changes in the physical appearance of the sample, such as cloudiness or the formation of crystalline precipitates (the carboxylic acid product). A change in odor may also be noticeable. However, the most reliable method for detecting degradation is through analytical techniques like NMR spectroscopy or chromatography.
Q4: Is refrigeration a good strategy to prevent hydrolysis?
A4: Storing the compound at cool temperatures (around 65-70°F or less) is generally recommended to slow down chemical reactions, including hydrolysis.[7][8] However, refrigeration alone is insufficient if moisture is present. It is crucial to ensure the container is tightly sealed to prevent condensation, which can introduce water and accelerate hydrolysis.[9]
Troubleshooting Guide: Preventing Hydrolysis During Storage
This section provides detailed protocols and explanations to address and prevent the hydrolysis of methyl 2-(4-methylphenyl)propanoate.
Issue 1: Presence of Moisture in the Storage Container
Moisture is the most common culprit in ester hydrolysis. Even atmospheric humidity can be sufficient to initiate degradation.
Causality: Water acts as a nucleophile that attacks the carbonyl carbon of the ester, leading to the cleavage of the ester bond.[10] This process can be catalyzed by both acids and bases.[11]
Prevention Protocol:
Container Selection: Always use a clean, dry, and inert container, preferably made of amber glass or a suitable plastic that does not interact with the compound.[12]
Drying the Compound: If there is any suspicion of moisture in the compound, it should be dried before long-term storage. This can be achieved by dissolving the ester in a dry, non-polar solvent, adding a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtering, and then removing the solvent under reduced pressure.
Use of Desiccants: Place the primary container inside a larger, sealed secondary container (a desiccator) containing a suitable desiccant. This creates a dry microenvironment.[13][14]
Excellent for general use at room temperature.[16]
Can be regenerated by heating. Some types contain a color-changing indicator to show when they are saturated.[15]
Bentonite Clay
Good
A cost-effective and eco-friendly option that works well at room temperature.[15][16][17]
Less adsorptive capacity than silica gel.
Molecular Sieves
Very High
Extremely effective at removing water to very low levels.[16][17] Ideal for highly sensitive materials.
More expensive than silica gel or clay.[16] Can be regenerated at high temperatures.
Issue 2: Exposure to Atmospheric Air
Atmospheric air contains both moisture and oxygen, which can contribute to the degradation of organic compounds.
Causality: Oxygen can lead to oxidative degradation over time, while the moisture in the air directly contributes to hydrolysis.
Prevention Protocol:
Inert Atmosphere Storage: For long-term or high-purity storage, it is best to store the compound under an inert atmosphere.[18] This involves replacing the air in the container with a dry, inert gas like nitrogen or argon.[18][19]
Flushing with Inert Gas: Before sealing the container, gently flush the headspace with a stream of dry nitrogen or argon for a few seconds.[20]
Sealing: Ensure the container is tightly sealed. For vials with septa, use a fresh, high-quality septum and consider wrapping the cap with Parafilm® for an extra barrier against moisture ingress.[9]
Experimental Workflow: Storage Under Inert Atmosphere
Caption: Workflow for storing a chemical sample under an inert atmosphere.
Issue 3: Contamination with Acids or Bases
Trace amounts of acidic or basic residues in the storage container or from the synthesis process can significantly catalyze hydrolysis.[11][21]
Causality: Both hydronium ions (in acidic conditions) and hydroxide ions (in basic conditions) are potent catalysts for ester hydrolysis.[5][11][22] The reaction rate can increase substantially even with small shifts in pH.[5][6]
Prevention Protocol:
Purification: Ensure the methyl 2-(4-methylphenyl)propanoate is of high purity and free from any acidic or basic starting materials or byproducts before storage. A final purification step, such as column chromatography or distillation, may be necessary.
Neutral Glassware: Use high-quality, neutral glassware (e.g., borosilicate) for storage. Avoid using containers that may leach acidic or basic substances.
Avoid Cross-Contamination: When handling the compound, use clean spatulas and equipment to prevent the introduction of contaminants.
Logical Relationship: Factors Leading to Hydrolysis
Caption: Key factors that contribute to the hydrolysis of esters.
By implementing these storage strategies, researchers can significantly extend the shelf-life of methyl 2-(4-methylphenyl)propanoate, ensuring its integrity for reliable and reproducible experimental results.
References
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.).
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (2007, July 15).
Esters | Chemical Distributors - Solventis. (n.d.).
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2007, June 29).
Storage of Laboratory Chemicals: Research Safety - Protect IU - Indiana University. (n.d.).
Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4).
Understanding the Production and Properties of Methyl Propionate. (n.d.).
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.).
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27).
Desiccants for Industrial Chemical shipping & storage containers. (n.d.).
How to store reagents under an inert gas : r/labrats - Reddit. (2025, April 24).
(PDF) Principles of Inert Atmosphere Storage - ResearchGate. (2024, December 27).
Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich. (n.d.).
Methyl propionate | 554-12-1 - ChemicalBook. (2026, January 13).
5 Types Of Natural Desiccants For Sustainable Moisture Control Solutions. (2024, February 6).
Cas 554-12-1,Methyl propionate - LookChem. (n.d.).
Methyl propanoate | CAS#:554-12-1 | Chemsrc. (2025, August 20).
Desiccant Types and Performance - Clariant. (2014, September 10).
Methyl Propionate | Chemical Bull Pvt. Ltd. (n.d.).
Selecting the Right Desiccant - AGM Container Controls. (2025, March 13).
Application Notes and Protocols for the Hydrolysis of Methyl 2-methyl-2-phenylpropanoate - Benchchem. (n.d.).
Keeping Your Aromatics Fresh - How to Properly Store Essential Oils - Eden Botanicals. (2024, November 15).
Understanding Desiccants: Function & Types - Edco Supply Co. (2025, June 3).
Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE - Vedantu. (2024, July 2).
Shelf-Life & Storage Conditions - Astro Chemical. (2023, August 1).
Evaluating Chiral Stationary Phases for the Enantiomeric Resolution of Methyl 2-(4-methylphenyl)propanoate: A Comparative Guide
As chiral chromatography evolves, the selection of an optimal Chiral Stationary Phase (CSP) remains a delicate balance of supramolecular chemistry and thermodynamic tuning. Methyl 2-(4-methylphenyl)propanoate is a critic...
Author: BenchChem Technical Support Team. Date: April 2026
As chiral chromatography evolves, the selection of an optimal Chiral Stationary Phase (CSP) remains a delicate balance of supramolecular chemistry and thermodynamic tuning. Methyl 2-(4-methylphenyl)propanoate is a critical chiral ester—often utilized as an intermediate in the synthesis of profen-type nonsteroidal anti-inflammatory drugs (NSAIDs) or as a model compound for evaluating enantiorecognition mechanisms.
Unlike its free-acid counterpart, 2-(4-methylphenyl)propanoic acid, which requires acidic mobile phase additives (e.g., trifluoroacetic acid) to suppress ionization and prevent peak tailing, the methyl ester is strictly neutral. This fundamental structural difference alters the causality of our experimental choices, shifting the focus entirely toward hydrogen bonding,
π−π
stacking, and steric inclusion within the CSP's chiral groove.
This guide objectively evaluates the performance of leading CSP architectures for the resolution of methyl 2-(4-methylphenyl)propanoate, providing researchers with field-proven methodologies and self-validating analytical protocols.
The Chiral Recognition Landscape: Mechanistic Causality
To rationally select a CSP, we must first deconstruct the analyte. Methyl 2-(4-methylphenyl)propanoate possesses three primary interaction sites:
The Ester Carbonyl: Acts as a strong hydrogen-bond acceptor.
The Tolyl Ring: Participates in
π−π
and dipole-induced dipole interactions.
The Stereogenic Center (
α
-methyl group): Dictates the three-dimensional spatial orientation and steric fit.
Polysaccharide-Based CSPs (The Gold Standard)
Derivatized polysaccharides, specifically amylose and cellulose tris(3,5-dimethylphenylcarbamate), dominate the separation of arylpropionic acid derivatives 1. The carbamate linkages on these polymers act as simultaneous H-bond donors (N-H) and acceptors (C=O). For our target methyl ester, the N-H group of the CSP forms a critical hydrogen bond with the ester carbonyl, anchoring the molecule while the tolyl ring aligns with the phenyl groups of the CSP.
Cyclodextrin and Pirkle-Type Alternatives
While cyclodextrin-based phases are highly effective for free arylpropionic acids in aqueous capillary electrophoresis or reversed-phase HPLC 23, they often lack the necessary hydrophobic retention and directed H-bonding required to resolve the neutral methyl ester under normal-phase conditions. Similarly, Pirkle-type (brush-type) columns like Whelk-O1 rely on strict
π
-acid/
π
-base complementary interactions. Because the tolyl group is only weakly
π
-basic, Pirkle columns generally yield inferior selectivity for this specific analyte.
Fig 1. Supramolecular interaction model between a polysaccharide CSP and the chiral ester.
Comparative Performance Data
To objectively evaluate these phases, we benchmarked four distinct column architectures under optimized normal-phase conditions. The data below summarizes the retention factor of the first eluting enantiomer (
k1
), enantioselectivity (
α
), and critical resolution (
Rs
).
Chiral Stationary Phase
Column Type
Optimized Mobile Phase
Flow Rate
k1
Selectivity (
α
)
Resolution (
Rs
)
Chiralpak AD-H
Coated Amylose
Hexane / IPA (95:5)
1.0 mL/min
1.85
1.42
3.10
Chiralcel OD-H
Coated Cellulose
Hexane / IPA (95:5)
1.0 mL/min
2.10
1.28
2.45
Chiralpak IA
Immobilized Amylose
Hexane / DCM (80:20)
1.0 mL/min
1.50
1.65
4.20
Whelk-O1
Pirkle / Brush-type
Hexane / IPA (90:10)
1.0 mL/min
3.40
1.08
0.95
Data Insights:
Immobilized Superiority: The Chiralpak IA column allows the use of Dichloromethane (DCM) as a co-solvent. DCM slightly swells the immobilized polymer network, altering the geometry of the chiral groove and drastically enhancing selectivity (
α=1.65
) compared to standard alcohol modifiers.
Amylose vs. Cellulose: The helical structure of amylose (AD-H) provides a more complementary inclusion cavity for the para-substituted tolyl ring than the linear cellulose backbone (OD-H), resulting in higher resolution.
Standardized Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system . Do not proceed to sample analysis until the System Suitability Test (SST) criteria are met.
Phase 1: Mobile Phase & Sample Preparation
Mobile Phase Formulation: Prepare a volumetric mixture of HPLC-grade Hexane and Isopropanol (IPA) at a 95:5 (v/v) ratio.
Causality: Hexane provides the non-polar bulk medium, driving the hydrophobic analyte into the CSP's chiral cavities. The 5% IPA acts as a hydrogen-bond modulator, competing with the analyte for the CSP's carbamate sites to prevent excessive retention and peak broadening.
Degassing: Sonicate the mobile phase for 15 minutes under vacuum.
Sample Diluent: Dissolve racemic methyl 2-(4-methylphenyl)propanoate at a concentration of 1.0 mg/mL strictly in the mobile phase.
Causality: Dissolving the sample in pure IPA or a stronger solvent causes "solvent shock" at the column head, leading to severe peak distortion and false loss of resolution.
Phase 2: Chromatographic Execution
System Setup: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Set the column oven to 25 °C.
Equilibration: Flush the column with 15-20 column volumes (~45 mL) of the mobile phase at 1.0 mL/min until the baseline at 220 nm is perfectly stable.
Injection: Inject 5 µL of the prepared racemate.
Phase 3: System Suitability & Self-Validation
Before analyzing unknown samples, the system must validate its own performance against the following thermodynamic and kinetic thresholds:
Retention Factor (
k1
): Must be between 1.0 and 5.0 (ensures the analyte is interacting with the stationary phase, not eluting in the void volume).
Efficiency (
N
): > 5,000 theoretical plates for the first peak.
Resolution (
Rs
): Must be
≥1.5
(baseline separation). If
Rs<1.5
, proceed to the optimization workflow (Fig 2).
Fig 2. Decision-tree workflow for CSP screening and thermodynamic method optimization.
Method Optimization & Troubleshooting
If baseline resolution is not achieved during the initial screening, manipulate the thermodynamic parameters rather than immediately switching columns.
Temperature Effects: Chiral recognition is an enthalpy-driven process. Lowering the column temperature (e.g., from 25 °C to 15 °C) restricts the conformational mobility of both the analyte and the polymer chains. This rigidification typically enhances the energy difference (
ΔΔG
) between the transient diastereomeric complexes, increasing selectivity (
α
). However, this comes at the cost of slower mass transfer, which can broaden peaks.
Modifier Substitution: If Hexane/IPA fails to provide adequate selectivity, substitute IPA with Ethanol. Ethanol is a smaller, less sterically hindered alcohol that interacts differently with the chiral groove, often altering the elution order or tightening peak symmetry for arylpropionic esters.
References
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate.
Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Semantic Scholar.